PLK1-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2/c1-19-7-3-2-5(12(13,14)15)4-6(7)16-8-9(19)17-11(21)18-10(8)20/h2-4H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDITQBGZLRTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C3C1=NC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of PLK1 Inhibitors in Cancer Cells: An In-depth Technical Guide
Disclaimer: Initial searches for a specific inhibitor designated "PLK1-IN-9" did not yield information on a compound with this name in the public domain. Therefore, this guide provides a comprehensive overview of the mechanism of action of well-characterized Polo-like Kinase 1 (PLK1) inhibitors, which is expected to be representative of novel agents targeting this kinase.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, with pivotal roles in mitosis.[1][2] Its functions are critical for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3][4] The expression and activity of PLK1 are tightly controlled, reaching their peak during the G2/M phase of the cell cycle.[1][5] Structurally, PLK1 is composed of an N-terminal kinase domain responsible for its catalytic activity and a C-terminal polo-box domain (PBD) that is crucial for its subcellular localization and substrate recognition.[1]
The activation of PLK1 is a key step for mitotic entry and is initiated by the phosphorylation of Threonine 210 (Thr210) in its T-loop by Aurora A kinase, a process facilitated by the cofactor Bora.[1][5] Once activated, PLK1 phosphorylates a multitude of downstream substrates, orchestrating the complex series of events required for cell division.[1] Given its critical role in cell proliferation, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis and tumor aggressiveness.[1][2] This dependency of cancer cells on high levels of PLK1 activity has made it an attractive target for the development of anticancer therapies.[1][3]
Core Mechanism of Action of PLK1 Inhibitors
The majority of PLK1 inhibitors that have been developed are ATP-competitive, targeting the kinase domain to block its catalytic activity.[1][6] By binding to the ATP-binding pocket of the PLK1 kinase domain, these inhibitors prevent the phosphorylation of PLK1 substrates, thereby disrupting the normal progression of mitosis.[1]
The primary consequence of PLK1 inhibition is a prolonged mitotic arrest at the G2/M phase of the cell cycle.[1][7][8] This arrest is characterized by the formation of aberrant mitotic spindles and the failure of proper chromosome alignment and segregation.[1] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][7][8]
Key Cellular Effects of PLK1 Inhibition:
-
G2/M Phase Arrest: Inhibition of PLK1 disrupts the activation of the Cyclin B/CDK1 complex, a master regulator of mitotic entry, leading to cell cycle arrest in the G2/M phase.[8][9][10]
-
Mitotic Spindle Defects: PLK1 is essential for centrosome maturation and the formation of a bipolar spindle.[4][5][11] Its inhibition leads to the formation of monopolar spindles, where duplicated but unseparated centrosomes are unable to form a proper mitotic spindle.[9]
-
Induction of Apoptosis: The prolonged mitotic arrest and cellular stress caused by PLK1 inhibition activate the intrinsic apoptotic pathway.[1][7][8] This is often evidenced by the cleavage of caspase-9 and poly (ADP-ribose) polymerase (PARP).[7] Furthermore, PLK1 has been shown to phosphorylate and regulate Caspase-9, and inhibition of PLK1 can lead to increased apoptosis.[12][13]
Quantitative Data on PLK1 Inhibitor Effects
The following table summarizes the observed effects of well-characterized PLK1 inhibitors on various cancer cell lines.
| Inhibitor | Cancer Cell Line(s) | Concentration | Observed Effects | Reference(s) |
| BI2536 | Cholangiocarcinoma (CCA) | 10 and 100 nM | Inhibition of cell proliferation, G2/M phase arrest, increased total apoptotic cells. | [7][8][10] |
| BI6727 | Cholangiocarcinoma (CCA) | 10 and 100 nM | Inhibition of cell proliferation, G2/M phase arrest, increased total apoptotic cells. | [7][8][10] |
| GSK461364 | HCT116 (colorectal cancer) | Not specified | Induction of p53 phosphorylation, mitotic arrest. | [9] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing the effect of a PLK1 inhibitor on the cell cycle distribution of cancer cells.
1. Cell Culture and Treatment:
- Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Treat the cells with the PLK1 inhibitor at various concentrations (e.g., 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 24 hours).
2. Cell Harvesting and Fixation:
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
- Incubate the cells at -20°C for at least 2 hours.
3. Staining and Analysis:
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
- Incubate at room temperature in the dark for 30 minutes.
- Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PLK1 signaling pathway and inhibitor mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The responses of cancer cells to PLK1 inhibitors reveal a novel protective role for p53 in maintaining centrosome separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
PLK1-IN-9: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Properties, Biological Activity, and Methodologies for the Polo-like Kinase 1 Inhibitor
Abstract
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. PLK1-IN-9 is a small molecule inhibitor of PLK1 that has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical structure, quantitative biological data, detailed experimental protocols for its characterization, and a visual representation of the PLK1 signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel anti-cancer therapeutics.
Chemical Structure and Properties of this compound
This compound, also known as Compound M2, is a potent inhibitor of Polo-like kinase 1.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-methyl-2-(trifluoromethyl)-[1][2]triazino[5,6-b]indole-3,5(2H,4H)-dione | N/A |
| CAS Number | 893772-67-3 | [1] |
| Molecular Formula | C12H7F3N4O2 | [1] |
| SMILES | CN1C2=C(N=C3C1=NC(NC3=O)=O)C=C(C(F)(F)F)C=C2 |
Quantitative Biological Data
This compound has been shown to inhibit PLK proteins modified with various peptides. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are presented in the following table.
| Target | IC50 (μM) | Reference |
| PLK1 (1010pT peptide) | 1.6 | [1] |
| PLK1 (cdc25c peptide) | 0.8 | [1] |
| PLK1 (PBIP peptide) | 1.4 | [1] |
Furthermore, this compound exhibits cytotoxic effects and induces apoptosis in various cancer cell lines, including HeLa, HL60, SNU387/499, and HepG2.[1] It has also been demonstrated to inhibit tumor growth in a HepG2 xenograft mouse model.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for evaluating PLK1 inhibitors.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PLK1. A common method is a radiometric assay or a luminescence-based assay like ADP-Glo™.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by PLK1. The amount of phosphorylated substrate or the amount of ADP produced is quantified to determine kinase activity.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., dephosphorylated casein or a specific peptide substrate like 1010pT, cdc25c, or PBIP)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or non-labeled for ADP-Glo™)
-
This compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing kinase buffer, recombinant PLK1 enzyme, and the substrate peptide.
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Materials:
-
HeLa or other cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at desired concentrations for a specific time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells (e.g., HepG2) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
HepG2 or other suitable cancer cell line
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and the vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
Measure tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (Length × Width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
PLK1 Signaling Pathway and Mechanism of Inhibition
PLK1 is a master regulator of mitosis. Its activity is tightly controlled and is essential for several key mitotic events. The following diagrams illustrate the central role of PLK1 in mitotic progression and the general workflow for characterizing a PLK1 inhibitor.
Caption: Simplified PLK1 signaling pathway in mitotic progression and the point of inhibition by this compound.
Caption: General experimental workflow for the characterization of a PLK1 inhibitor like this compound.
References
In-Depth Technical Guide: Discovery and Synthesis of PLK1-IN-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PLK1-IN-9, a potent inhibitor of Polo-like kinase 1 (PLK1). This document details the scientific background, discovery rationale, and key experimental data associated with this compound. It also includes generalized experimental protocols relevant to its characterization and diagrams to illustrate key pathways and workflows.
Introduction to Polo-like Kinase 1 (PLK1) as a Therapeutic Target
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its functions are integral to several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. The dysregulation and overexpression of PLK1 are strongly associated with tumorigenesis and are often indicative of a poor prognosis in various human cancers. This has established PLK1 as a compelling target for the development of novel anticancer therapeutics.
Discovery of this compound
This compound, also identified as Compound M2, is a small molecule inhibitor targeting PLK1. The discovery of this and similar compounds often involves a combination of virtual screening, chemical synthesis, and biological evaluation to identify potent and selective inhibitors.
Chemical Information:
-
Systematic Name: 2-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-1H-imidazole-4,5-dione
-
Molecular Formula: C₁₂H₇F₃N₄O₂
-
CAS Number: 893772-67-3
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the synthesis of related 2-substituted benzimidazole (B57391) derivatives typically involves the condensation of a substituted o-phenylenediamine (B120857) with a corresponding carboxylic acid or aldehyde. For this compound, a plausible synthetic route would involve the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with a derivative of imidazole-4,5-dione.
A generalized synthetic scheme for related benzimidazole compounds is presented below.
Caption: Generalized synthetic pathway for 2-substituted benzimidazoles.
Biological Activity and Data Presentation
This compound has demonstrated inhibitory activity against PLK1 and cytotoxic effects against various cancer cell lines.
| Target | Peptide Substrate | IC₅₀ (µM) |
| PLK1 | 1010pT | 1.6 |
| PLK1 | cdc25c | 0.8 |
| PLK1 | PBIP | 1.4 |
Table 1: In vitro inhibitory activity of this compound against PLK1 with various peptide substrates.
| Cell Line | Cancer Type | Reported Effect |
| HeLa | Cervical Cancer | Cytotoxic, Induces Apoptosis |
| HL60 | Promyelocytic Leukemia | Cytotoxic, Induces Apoptosis |
| SNU387/499 | Hepatocellular Carcinoma | Proliferation Inhibition |
| HepG2 | Hepatocellular Carcinoma | Proliferation Inhibition, Tumor Growth Suppression in Xenograft Model |
Table 2: Reported cellular activity of this compound in various cancer cell lines.
Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway in Mitosis
PLK1 is a master regulator of mitotic progression. Its activation is a critical step for the G2/M transition and the orderly execution of mitosis. The simplified signaling pathway below illustrates the central role of PLK1.
Caption: Simplified PLK1 signaling pathway leading to mitotic entry.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC₅₀ of an inhibitor like this compound.
Caption: Experimental workflow for a PLK1 in vitro kinase assay.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize PLK1 inhibitors. Specific conditions should be optimized for each experiment.
In Vitro PLK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human PLK1 kinase
-
PLK1 peptide substrate (e.g., PLKtide)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired concentrations.
-
Enzyme Preparation: Thaw recombinant PLK1 on ice and dilute to the working concentration in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a solution of the PLK1 substrate and ATP in Kinase Buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of diluted this compound, 2 µL of diluted PLK1 enzyme, and initiate the reaction by adding 2 µL of the Substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa or HL60 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
HeLa or HL60 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Conclusion
This compound is a noteworthy inhibitor of PLK1 with demonstrated efficacy in vitro and in cellular models of cancer. This technical guide provides a foundational understanding of its discovery, biological activity, and the experimental approaches for its characterization. Further research into its specific synthesis pathway and in vivo efficacy will be crucial for its potential development as a therapeutic agent.
The Biological Landscape of PLK1 Inhibition: A Technical Guide to Core Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Its overexpression is a hallmark of numerous human cancers and is frequently associated with poor prognosis, positioning PLK1 as a compelling target for anticancer therapeutic development.[3][4] This technical guide provides an in-depth overview of the biological targets of PLK1 inhibitors. While specific data for an inhibitor designated "PLK1-IN-9" is not publicly available, this document synthesizes information from well-characterized PLK1 inhibitors to delineate the primary targets, off-target profiles, and the intricate signaling pathways modulated by this class of compounds. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key cellular processes to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.
Primary Biological Target: Polo-like Kinase 1 (PLK1)
The principal target of PLK1 inhibitors is the PLK1 enzyme itself. These inhibitors primarily function by competing with ATP for binding to the highly conserved kinase domain at the N-terminus of PLK1.[5][6] Some non-ATP-competitive inhibitors target the C-terminal Polo-box domain (PBD), which is crucial for substrate recognition and subcellular localization.[1][7] Inhibition of PLK1's catalytic activity disrupts its ability to phosphorylate a multitude of downstream substrates, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[8][9]
Quantitative Analysis of PLK1 Inhibition
The potency and selectivity of various PLK1 inhibitors have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for evaluating inhibitor efficacy. The following table summarizes representative data for several well-characterized PLK1 inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Ki | Selectivity Notes | Reference |
| Volasertib (BI 6727) | PLK1 | Cell-free | IC50: 0.87 nM | 6-fold > PLK2, 65-fold > PLK3 | [7] |
| BI-2536 | PLK1 | Cell-free | IC50: 0.83 nM | Also inhibits BRD4 (Kd: 37 nM) | [7] |
| Rigosertib (ON-01910) | PLK1 | Cell-free | IC50: 9 nM | Non-ATP-competitive; 30-fold > PLK2 | [7][10] |
| GSK461364A | PLK1 | Cell-free | Ki: 2.2 nM | >1000-fold selective vs. PLK2/3 | [7] |
| MLN0905 | PLK1 | Cell-free | IC50: 2 nM | Potent PLK1 inhibitor | [7] |
| Onvansertib (NMS-P937) | PLK1 | Cell-free | IC50: 2 nM | >5000-fold selective vs. PLK2/PLK3 | [7] |
| RO3280 | PLK1 | Cell-free | IC50: 3 nM | Highly selective | [7] |
| SBE 13 HCl | PLK1 | Cell-free | IC50: 200 pM | >4000-fold selective vs. Aurora A, PLK2/3 | [7] |
| GW843682X | PLK1, PLK3 | Cell-free | IC50: 2.2 nM (PLK1), 9.1 nM (PLK3) | >100-fold selective vs. ~30 other kinases | [7] |
| Poloxin | PLK1 PBD | Fluorescence Polarization | Apparent IC50: 4.8 µM | Non-ATP competitive; ~4-fold > PLK2 PBD, ~11-fold > PLK3 PBD | [7] |
Downstream Cellular Targets and Signaling Pathways
Inhibition of PLK1 initiates a cascade of effects on numerous downstream proteins and signaling pathways that are critical for cell cycle progression. The disruption of these pathways ultimately leads to the desired anti-tumor effects.
The PLK1 Signaling Pathway in Mitosis
PLK1 is a central node in the complex network of interactions that govern mitosis. Its inhibition impacts multiple stages of cell division.
Figure 1: Simplified PLK1 Signaling Pathway in Mitosis. PLK1 is activated in the G2 phase and proceeds to regulate multiple stages of mitosis. PLK1 inhibitors block its activity, leading to mitotic arrest and subsequent apoptosis.
Key Downstream Substrates of PLK1
A proteome-wide analysis of PLK1-regulated phosphorylation sites in mitotic human cells revealed numerous proteins involved in critical cellular processes.[11] Inhibition of PLK1 leads to a decrease in the phosphorylation of these substrates.
| Substrate Category | Key Substrates | Cellular Process | Reference |
| Cell Cycle Regulation | Cdc25C, WEE1, MYT1 | Mitotic Entry | [2] |
| Chromosome Cohesion & Segregation | STAG2, BUB1B | Cohesin Dissociation, Spindle Assembly Checkpoint | [11][12] |
| Cytokinesis | RhoA activators and effectors | Cleavage Furrow Formation | [11] |
| DNA Damage Response | ATM, Chk2, H2AX | Checkpoint Recovery | [4] |
| Apoptosis Regulation | Pro-Caspase-9, Pro-Caspase-3 | Inhibition of Apoptosis | [2] |
| MicroRNA Biogenesis | Drosha | Regulation of Gene Expression | [13] |
Off-Target Effects of PLK1 Inhibitors
While many PLK1 inhibitors exhibit high selectivity, off-target effects can occur, potentially leading to unforeseen biological consequences and side effects. Kinase selectivity profiling is crucial to identify these off-target interactions. For example, the PLK1 inhibitor BI-2536 has been shown to also inhibit Bromodomain 4 (BRD4).[7]
Experimental Protocols
This section details generalized methodologies for key experiments used to characterize the biological targets of PLK1 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (Plk1) overexpression enhances ionizing radiation-induced cancer formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Kinome-wide CRISPR-Cas9 knockout screens revealed PLK1 as a therapeutic target for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serine/threonine-protein kinase PLK1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
PLK1-IN-9 (CAS 893772-67-3): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-9 (also known as Compound M2), CAS number 893772-67-3. This document collates available data on its chemical properties, biological activity, and its role as a modulator of the PLK1 signaling pathway. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research and drug development efforts.
Core Properties of this compound
This compound is a small molecule inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle. Its inhibitory action on PLK1 makes it a subject of interest in oncology research.
Physicochemical Properties
While detailed experimental data on the physicochemical properties of this compound are not extensively published, the following information has been compiled from available safety data sheets and chemical databases. The compound is a solid at room temperature.[1]
| Property | Value | Source |
| CAS Number | 893772-67-3 | [1][2] |
| Molecular Formula | C₁₂H₇F₃N₄O₂ | [2] |
| SMILES | O=C1N=C2C(=NC=3C=C(C=CC3N2C)C(F)(F)F)C(=O)N1 | [2] |
| Physical State | Solid | [1] |
| Storage Temperature | -20°C | [2] |
Solubility Profile:
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) but exhibits low solubility in aqueous buffers.[3] This is a common characteristic of many small molecule kinase inhibitors.[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous culture medium, ensuring the final DMSO concentration is not detrimental to the cells.[3]
Biological Activity and In Vitro Efficacy
This compound has demonstrated inhibitory activity against PLK1 and cytotoxic effects against various cancer cell lines.
Kinase Inhibition
This compound inhibits PLK1 that has been modified with different peptides, indicating its interaction with the active form of the kinase.
| Target | Substrate Peptide | IC₅₀ (µM) | Source |
| PLK1 | 1010pT | 1.6 | [4] |
| PLK1 | cdc25c | 0.8 | [4] |
| PLK1 | PBIP | 1.4 | [4] |
Cellular Activity
The compound has been shown to inhibit the proliferation of several human cancer cell lines, induce apoptosis, and suppress tumor growth in a preclinical model.[2][4]
| Cell Line | Activity | Source |
| HeLa | Proliferation Inhibition, Cytotoxicity, Apoptosis Induction | [2][4] |
| HL60 | Proliferation Inhibition, Cytotoxicity, Apoptosis Induction | [2][4] |
| SNU387/499 | Proliferation Inhibition, Cytotoxicity, Apoptosis Induction | [2][4] |
| HepG2 | Proliferation Inhibition, Cytotoxicity, Apoptosis Induction, In Vivo Tumor Growth Inhibition | [2][4] |
The PLK1 Signaling Pathway
Polo-like kinase 1 is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[5][6][7] Its activity is tightly controlled throughout the cell cycle, and its overexpression is a common feature in many cancers, making it an attractive target for anticancer therapies.[5]
Upstream Activation and Downstream Effects
The following diagram illustrates a simplified overview of the PLK1 signaling pathway, highlighting its key activators and downstream targets.
Caption: Simplified PLK1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of PLK1 inhibitors like this compound. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PLK1.
Caption: Workflow for an in vitro PLK1 kinase inhibition assay.
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant PLK1 enzyme, a suitable substrate (e.g., casein or a specific peptide), and kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[8]
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Kₘ for PLK1 if known.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-³²P]ATP or non-radioactive methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.[9]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (propidium iodide staining).
Detailed Methodology:
-
Cell Treatment: Seed cells (e.g., HepG2) in a 6-well plate and treat with this compound at a concentration around its IC₅₀ for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[12][13]
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a preclinical mouse model.
Caption: Workflow for an in vivo xenograft mouse model study.
Detailed Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ HepG2 cells) into the flank of each mouse.[14]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9][14]
-
Compound Administration: Administer this compound, formulated in an appropriate vehicle, to the treatment group according to a specific dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[14]
-
Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice, and excise the tumors for further analysis. Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.
Conclusion
This compound is a valuable research tool for studying the biological roles of PLK1 and for the preclinical exploration of PLK1 inhibition as a therapeutic strategy in oncology. Its demonstrated activity in inhibiting PLK1, suppressing cancer cell proliferation, and inducing apoptosis warrants further investigation. The provided technical information and experimental protocols serve as a foundation for researchers to design and conduct further studies to elucidate the full potential of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. PLK1 - Wikipedia [en.wikipedia.org]
- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Function of PLK1 Inhibition in Mitosis
Note: While the prompt requested information on "PLK1-IN-9," a comprehensive search of scientific literature and chemical databases did not yield specific information for a compound with this designation. Therefore, this guide focuses on the function of well-characterized, potent Polo-like kinase 1 (PLK1) inhibitors in mitosis, using the extensively studied compounds BI 2536 and Volasertib (BI 6727) as primary examples. The principles, mechanisms, and experimental methodologies described herein are representative of ATP-competitive PLK1 inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polo-like kinase 1 (PLK1) is a master regulator of cell division, and its overexpression is a hallmark of numerous human cancers, often correlating with poor prognosis. This has established PLK1 as a high-value target for anticancer drug development. Small molecule inhibitors targeting PLK1 disrupt key mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed examination of the mechanism of action of potent PLK1 inhibitors, presents quantitative data on their cellular effects, outlines key experimental protocols for their characterization, and provides visual diagrams of the critical pathways and workflows involved.
The Role of PLK1 in Mitosis and Its Inhibition
PLK1 is a serine/threonine kinase that orchestrates multiple critical events throughout mitosis. Its functions include centrosome maturation, bipolar spindle formation, sister chromatid segregation, and cytokinesis. The activity of PLK1 is tightly regulated, peaking during the G2/M phase of the cell cycle.
The majority of PLK1 inhibitors, including BI 2536 and Volasertib, are ATP-competitive, binding to the kinase domain and blocking its catalytic activity. The primary consequence of inhibiting PLK1 is the disruption of normal mitotic progression, which manifests as:
-
Failed Centrosome Maturation: Inhibition of PLK1 prevents the recruitment of essential proteins, like γ-tubulin, to the centrosomes, leading to defects in microtubule aster formation.
-
Aberrant Spindle Formation: Cells treated with PLK1 inhibitors are unable to form a proper bipolar spindle and instead exhibit characteristic monopolar spindles.
-
Mitotic Arrest: The disruption of spindle formation and the inability to establish stable kinetochore-microtubule attachments activate the spindle assembly checkpoint (SAC), causing a prolonged arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: If the mitotic arrest cannot be resolved, cells ultimately undergo apoptosis, a form of programmed cell death. This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP).
Quantitative Data on Representative PLK1 Inhibitors
The potency of PLK1 inhibitors is determined through both biochemical and cell-based assays. The following tables summarize key quantitative data for BI 2536 and Volasertib (BI 6727).
| Parameter | BI 2536 | Volasertib (BI 6727) | Reference(s) |
| Target | PLK1 (also PLK2, PLK3, BRD4) | PLK1 (also PLK2, PLK3) | |
| Mechanism | ATP-Competitive | ATP-Competitive | |
| PLK1 IC₅₀ | 0.83 nM | 0.87 nM | |
| PLK2 IC₅₀ | 3.5 nM | 5 nM | |
| PLK3 IC₅₀ | 9.0 nM | 56 nM | |
| Table 1: Biochemical Potency of Representative PLK1 Inhibitors. IC₅₀ values represent the concentration of inhibitor required to reduce the enzymatic activity of the target kinase by 50% in a cell-free assay. |
| Cell Line | Cancer Type | BI 2536 EC₅₀ (nM) | Volasertib (BI 6727) EC₅₀ (nM) | Reference(s) |
| HCT116 | Colorectal Carcinoma | ~15 nM (T/C 15%)¹ | 23 nM | |
| NCI-H460 | Non-Small Cell Lung Cancer | 12 nM | 21 nM | |
| HeLa | Cervical Cancer | 9 nM | N/A | |
| Various Lines | Panel of 32 Cancer Lines | 2 - 25 nM | N/A | |
| Table 2: Anti-proliferative Activity of PLK1 Inhibitors in Cancer Cell Lines. EC₅₀ values represent the concentration of inhibitor required to reduce cell proliferation by 50%. ¹Value for in vivo xenograft T/C (Treated/Control tumor size percentage). |
Core Experimental Protocols
Characterizing the function of a PLK1 inhibitor involves a series of standardized in vitro and cell-based assays.
In Vitro PLK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PLK1.
Principle: A luminescent-based assay, such as ADP-Glo™, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to PLK1 activity.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., BI 2536) in DMSO and then further dilute in kinase buffer.
-
Reaction Setup (384-well plate):
-
Add 1 µL of diluted inhibitor or DMSO control.
-
Add 2 µL of recombinant human PLK1 enzyme solution.
-
Initiate the reaction by adding 2 µL of a mix containing the kinase substrate (e.g., dephosphorylated casein) and ATP.
-
-
Incubation: Mix gently and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the cell cycle phase at which the PLK1 inhibitor induces arrest.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for discrimination between G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle via flow cytometry.
Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa, HCT116) and treat with various concentrations of the PLK1 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol (B145695) by adding it dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal (~600 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/7-AAD Staining
This assay quantifies the induction of apoptosis following treatment with a PLK1 inhibitor.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent chemical that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, where it intercalates with DNA.
Methodology:
-
Cell Treatment: Treat cells with the PLK1 inhibitor or vehicle control for a desired period (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-AAD according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key mitotic proteins following PLK1 inhibition.
Principle: Proteins from cell lysates are separated by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific antibodies to detect target proteins.
Methodology:
-
Cell Lysis: Treat cells with the PLK1 inhibitor, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Key targets include:
-
p-PLK1 (T210): To confirm inhibition of PLK1 activity.
-
Cyclin B1: A key G2/M regulator.
-
Phospho-Histone H3 (Ser10): A marker for mitotic cells.
-
Cleaved PARP: A marker for apoptosis.
-
γH2AX: A marker for DNA damage.
-
Loading Control (e.g., β-Actin, GAPDH): To ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
Visualizations of Pathways and Processes
PLK1 Activation Pathway and Point of Inhibition
Caption: Simplified PLK1 activation pathway for mitotic entry and the mechanism of ATP-competitive inhibitors.
General Workflow for PLK1 Inhibitor Characterization
Caption: A typical preclinical workflow for the characterization of a novel PLK1 inhibitor.
Logical Cascade of PLK1 Inhibition
Caption: The logical sequence of cellular events following the pharmacological inhibition of PLK1.
The Effects of PLK1 Inhibition on Cell Cycle Progression: A Technical Guide
Disclaimer: Initial and thorough searches for a specific inhibitor designated "PLK1-IN-9" did not yield information on a compound with this name in the public domain. Therefore, this guide provides a comprehensive overview of the effects of Polo-like Kinase 1 (PLK1) inhibition on cell cycle progression, using data from well-characterized and publicly recognized PLK1 inhibitors as representative examples. The methodologies and expected outcomes described herein are standard for the characterization of PLK1 inhibitors.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression.[1] Its expression and activity are tightly controlled throughout the cell cycle, peaking during the G2/M phase.[1][2] PLK1 plays a pivotal role in numerous mitotic events, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2] Given its critical role in cell division and its frequent overexpression in a wide array of human cancers, PLK1 has emerged as a compelling target for the development of novel anticancer therapeutics.[3] Inhibition of PLK1 typically leads to a prolonged mitotic arrest, ultimately inducing apoptosis in cancer cells.[4][5]
This technical guide provides an in-depth overview of the cellular effects of PLK1 inhibition, with a focus on cell cycle progression. It is intended for researchers, scientists, and drug development professionals working on the characterization of PLK1 inhibitors.
Data Presentation: Effects of PLK1 Inhibitors on Cell Cycle and Viability
The following tables summarize quantitative data for well-characterized PLK1 inhibitors, illustrating their impact on cell viability and cell cycle distribution.
Table 1: In Vitro Antiproliferative Activity of Representative PLK1 Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| BI 2536 | Various Cancer Cell Lines | 0.8 - 100+ | Cell Proliferation Assay | [6] |
| Volasertib (BI 6727) | SCLC Cell Lines | 40 - 550 | Cell Proliferation Assay | [7] |
| Onvansertib (NMS-1286937) | AML Cell Lines | 36 | In Vitro Kinase Assay | [3][8] |
| GSK461364A | Various Cancer Cell Lines | 2.2 | In Vitro Kinase Assay | [6] |
Table 2: Effect of PLK1 Inhibition on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration (nM) | Treatment Time (h) | % Cells in G2/M Phase (Control vs. Treated) | Reference |
| BI 2536 | A549 (NSCLC) | Not Specified | 48 | Significant Increase | [6] |
| BI 6727 | Cholangiocarcinoma Cells | 10 - 100 | Not Specified | G2/M Arrest | [4] |
| MLN0905 | HCT116 | 50 | 24 | Mitotic Arrest | [5] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of PLK1 inhibitors on cell cycle progression.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of a PLK1 inhibitor on cell proliferation.
Materials:
-
Cancer cell line of interest
-
PLK1 inhibitor (e.g., dissolved in DMSO)
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PLK1 inhibitor. Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with a PLK1 inhibitor.
Materials:
-
Cancer cell line of interest
-
PLK1 inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the PLK1 inhibitor at various concentrations and for different durations. Include a vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Data Analysis: Use appropriate software to generate histograms of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of PLK1 and its downstream targets.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control.
Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway in Cell Cycle Progression
PLK1 is a central node in the G2/M transition and mitotic progression. Its activation is initiated by Aurora A kinase, which phosphorylates PLK1 at Threonine 210.[9] Activated PLK1 then phosphorylates a multitude of downstream substrates to drive mitotic entry and execution.
Caption: Core PLK1 signaling pathway leading to mitotic entry.
Experimental Workflow for Characterizing a PLK1 Inhibitor
The following diagram illustrates a typical workflow for the preclinical characterization of a novel PLK1 inhibitor.
Caption: General workflow for PLK1 inhibitor characterization.
Conclusion
PLK1 remains a highly validated and promising target for cancer therapy. The mechanism of action of PLK1 inhibitors is well-understood, primarily involving the induction of mitotic arrest and subsequent apoptosis in cancer cells. The development of potent and selective PLK1 inhibitors continues to be an active area of research. This guide provides a foundational understanding of the core principles and methodologies used to characterize these important therapeutic agents.
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Initial Cytotoxicity Studies of Polo-like Kinase 1 (PLK1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches did not yield specific public data for a compound designated "PLK1-IN-9." Therefore, this guide provides a comprehensive overview of the core principles, experimental methodologies, and signaling pathways relevant to the initial cytotoxicity studies of novel Polo-like Kinase 1 (PLK1) inhibitors. The data and protocols are based on well-characterized, publicly recognized PLK1 inhibitors and are representative of the studies that would be conducted for a new chemical entity such as this compound.
Introduction to PLK1 as a Therapeutic Target
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, with critical functions during mitosis.[1][2] Its roles include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3][4] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression levels often correlate with tumor aggressiveness and poor patient prognosis.[5][6] The dependency of cancer cells on high levels of PLK1 activity for survival makes it a highly attractive target for the development of anticancer therapeutics.[7][8]
Inhibition of PLK1 disrupts mitotic progression, leading to a prolonged arrest in the G2/M phase of the cell cycle.[9][10] This sustained mitotic arrest ultimately triggers apoptotic cell death, forming the basis of the cytotoxic effect of PLK1 inhibitors.[8][11][12] Initial studies on a novel PLK1 inhibitor would therefore focus on quantifying this cytotoxic effect across various cancer cell lines and elucidating the underlying mechanism of action.
Quantitative Cytotoxicity Data of Representative PLK1 Inhibitors
The primary goal of initial studies is to determine the concentration at which a compound exerts its cytotoxic effects. This is typically quantified as the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the viability of a cell population by 50%. The following table summarizes the IC50 values for several well-characterized PLK1 inhibitors across a panel of human cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| BI 2536 | Daoy | Medulloblastoma | ~5 | [13] |
| ONS-76 | Medulloblastoma | ~7.5 | [13] | |
| K562 | Chronic Myeloid Leukemia | 6 | [14] | |
| Volasertib (BI 6727) | H69 | Small Cell Lung Cancer | 13 | [15] |
| H526 | Small Cell Lung Cancer | 22 | [15] | |
| H82 | Small Cell Lung Cancer | 23 | [15] | |
| Onvansertib (NMS-P937) | H69 | Small Cell Lung Cancer | 11 | [15] |
| H526 | Small Cell Lung Cancer | 29 | [15] | |
| H1048 | Small Cell Lung Cancer | 12 | [15] | |
| Rigosertib (ON 01910) | K562 | Chronic Myeloid Leukemia | 55 | [14] |
| GSK461364A | K562 | Chronic Myeloid Leukemia | 20 | [14] |
Core Experimental Protocols
Initial assessment of a PLK1 inhibitor involves standardized in vitro assays to measure cytotoxicity and its effect on cell cycle progression.
This assay quantifies the number of viable cells in culture based on the amount of ATP, which is an indicator of metabolically active cells.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
PLK1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well opaque-walled plate at a pre-determined density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PLK1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the inhibitor (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).[17]
-
Incubation: Incubate the plate for a defined period, typically 72 hours, at 37°C and 5% CO2.[16]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Data Acquisition: Read luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
This protocol is used to determine the cell cycle phase at which a PLK1 inhibitor induces arrest, which is expected to be G2/M.[1][9] The method relies on staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells.[18][19]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PLK1 inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the PLK1 inhibitor at relevant concentrations (e.g., 1x and 10x the IC50 value) and a vehicle control for 24 hours.[9]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well into a 15 mL conical tube.
-
Centrifugation and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[18]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[20]
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[18]
-
Data Analysis: Use appropriate software to generate a histogram of PI fluorescence intensity. Gate the cell population to exclude debris and cell doublets. Model the histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[19]
Visualizations: Signaling Pathways and Workflows
PLK1 is a key orchestrator of the G2/M transition. Its activation is initiated by Aurora A kinase, which phosphorylates PLK1 on Threonine 210 (Thr210) in its T-loop, a process facilitated by the cofactor Bora.[1][5] Activated PLK1 then phosphorylates and activates the phosphatase CDC25C, while also phosphorylating and inhibiting the kinases WEE1 and MYT1.[4] This coordinated action leads to the rapid activation of the Cyclin B/CDK1 complex, the master regulator that drives the cell into mitosis.[6]
ATP-competitive PLK1 inhibitors bind to the kinase domain of PLK1, preventing the phosphorylation of its downstream substrates.[1] This blockade halts the signaling cascade required for mitotic entry and progression. The cell is unable to properly form a mitotic spindle and align its chromosomes, leading to a sustained arrest in the G2/M phase.[10] This prolonged arrest activates the intrinsic apoptotic pathway, characterized by the activation of initiator caspases like Caspase-9 and executioner caspases like Caspase-3, ultimately resulting in programmed cell death.[4][21][22]
The initial evaluation of a novel PLK1 inhibitor follows a logical, multi-step workflow. It begins with determining the compound's effect on cell proliferation to establish its potency (IC50). Subsequent experiments then dissect the mechanism, confirming that the observed cytotoxicity is due to the expected cell cycle arrest at G2/M, which ultimately leads to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase-1 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polo-like kinase 1 is involved in apoptosis, invasion, and metastasis of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polo-like kinase 1 (PLK1) inhibition suppresses cell growth and enhances radiation sensitivity in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 20. benchchem.com [benchchem.com]
- 21. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overexpression of oncogenic polo-like kinase 1 disrupts the invasiveness, cell cycle, and apoptosis in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PLK1 Inhibition and Apoptosis Induction in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "PLK1-IN-9" is not extensively characterized in the provided search results. This guide therefore details the established mechanisms of well-studied Polo-like kinase 1 (PLK1) inhibitors in inducing apoptosis in HeLa cells, which serves as a representative model for the action of a potent and selective PLK1 inhibitor.
Introduction: Polo-like Kinase 1 as a Therapeutic Target
Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that serves as a master regulator of the cell cycle.[1][2] Its functions are critical for multiple mitotic events, including centrosome maturation, the establishment of kinetochore-microtubule attachments, spindle assembly, and cytokinesis.[1][3] PLK1 expression is tightly regulated, with activity peaking during the G2/M phase of the cell cycle.[2][3]
A broad spectrum of human cancers exhibit high expression levels of PLK1, which often correlates with tumor aggressiveness and a poor prognosis for the patient.[1][4] Cancer cells, in particular, demonstrate a dependency on elevated PLK1 activity for their proliferation. This has established PLK1 as a highly attractive target for the development of anticancer therapies.[1][2] The inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptotic cell death in cancer cells.[1][5]
Core Mechanism: PLK1 Inhibition Leads to Mitotic Arrest and Apoptosis
The primary consequence of targeting PLK1 with a small molecule inhibitor is the disruption of normal mitotic progression.[2] This interference leads to a prolonged arrest in the G2/M phase of the cell cycle, characterized by the formation of aberrant monopolar spindles and the failure of proper chromosome segregation.[1][2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[1]
Inhibition of PLK1 in cancer cells has been shown to activate the p53 tumor-suppressor pathway.[6] This activation can lead to an increase in the expression of pro-apoptotic proteins like Bax.[6] The apoptotic cascade proceeds through the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[1][7] One proposed mechanism is that PLK1 normally phosphorylates and inhibits Caspase-9; therefore, inhibiting PLK1 relieves this suppression and promotes apoptosis.[7][8][9] The active executioner caspases then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][6]
Quantitative Data Summary
The following table summarizes representative data on the effects of inhibiting PLK1 activity on cell proliferation in HeLa cells. The data shown is for the HDAC inhibitor SAHA, which reduces PLK1 protein levels, and is presented as an example of expected outcomes.[10] A potent inhibitor like this compound would be expected to produce a dose-dependent decrease in cell viability and a corresponding increase in apoptotic cell populations.
| Treatment Group | Concentration | Cell Proliferation (% of Control) | Statistical Significance (p-value) |
| SAHA (PLK1 reduction) | 500 nM | 83% | Not specified |
| SAHA (PLK1 reduction) | 1 µM | 51% | Not specified |
| SAHA (PLK1 reduction) | 2.5 µM | 65% | p = 0.04 |
| SAHA (PLK1 reduction) | 5 µM | 26% | p = 0.02 |
| SAHA (PLK1 reduction) | 10 µM | 4% | p = 0.008 |
| SAHA + SBE13 (PLK1 Inhibitor) | 500 nM + 1 µM | 53% | p = 0.01 |
| SAHA + SBE13 (PLK1 Inhibitor) | 1 µM + 1 µM | 39% | p = 0.01 |
Table adapted from a study on the combined effects of SAHA and SBE13 in HeLa cells.[10]
Detailed Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11]
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density determined to ensure they are in a logarithmic growth phase at the time of treatment. Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).[12]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[12][13] Mix thoroughly to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12][13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[15]
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).[15]
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with ice-cold PBS, centrifuging at approximately 500 x g for 5 minutes between washes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Do not wash the cells after staining.[16]
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[16]
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins, such as PLK1, PARP, and caspases, following inhibitor treatment.[18]
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells to achieve 70-80% confluency. Treat with varying concentrations of this compound for the desired time.[18]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.[18]
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved-PARP, anti-cleaved-caspase-9, anti-PLK1, and a loading control like anti-β-Actin) overnight at 4°C.[18]
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
Conclusion
PLK1 is a highly validated target for cancer therapy due to its central role in cell division and its frequent overexpression in tumors.[1][2] Inhibiting PLK1 in HeLa cells effectively disrupts the cell cycle, leading to mitotic arrest and the induction of apoptosis through the caspase cascade.[1][6] The protocols and mechanisms outlined in this guide provide a robust framework for evaluating the efficacy and mechanism of action of novel PLK1 inhibitors like this compound. By employing assays to measure cell viability, apoptosis, and changes in key signaling proteins, researchers can thoroughly characterize the anti-cancer potential of such compounds.
References
- 1. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Survival of primary, but not of cancer cells after combined Plk1-HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PLK1-IN-9 Cell-Based Proliferation Assay
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction to PLK1 and the Role of PLK1-IN-9
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that serves as a critical regulator of the cell cycle, with particularly important functions during mitosis.[1][2][3] Its multifaceted roles include orchestrating centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][3] The expression of PLK1 is tightly controlled throughout the cell cycle, reaching its peak during the G2/M phase.[2] Due to its pivotal role in cell division and its frequent overexpression in a wide array of human cancers, PLK1 has emerged as a significant and promising target for the development of novel anticancer therapies.[1][2] Elevated expression of PLK1 in cancerous tissues often correlates with a poorer prognosis for patients.[1]
This compound is a potent and selective inhibitor of PLK1. By targeting the ATP-binding pocket of the PLK1 kinase domain, it effectively blocks the phosphorylation of PLK1 substrates, leading to a disruption of the normal progression of mitosis.[4] The primary cellular consequence of PLK1 inhibition is a prolonged mitotic arrest at the G2/M phase of the cell cycle, which is often characterized by the formation of aberrant mitotic spindles and the failure of proper chromosome alignment and segregation.[4] This sustained mitotic arrest ultimately triggers the apoptotic cascade, leading to cancer cell death.[5] These application notes provide a comprehensive guide for utilizing this compound in cell-based proliferation assays to assess its anti-proliferative activity.
PLK1 Signaling Pathway in the Cell Cycle
PLK1 is a master regulator of mitotic progression. Its activation and subsequent phosphorylation of downstream substrates are critical for the G2/M transition and the orderly execution of mitosis.[5] Upstream kinases, such as Aurora A, facilitate the activation of PLK1.[4] Once active, PLK1 phosphorylates a multitude of downstream targets, including CDC25C and Wee1, to orchestrate the complex events of cell division.[5][6] Inhibition of PLK1 by compounds like this compound disrupts these processes, leading to mitotic arrest and apoptosis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. PLK1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PLK1-IN-9 in a HepG2 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a variety of human cancers, including hepatocellular carcinoma (HCC), and is often associated with poor prognosis.[3][4] This makes PLK1 an attractive target for anticancer drug development.[1] PLK1 inhibitors have been shown to induce mitotic arrest, leading to apoptosis in cancer cells, and have demonstrated anti-tumor activity in preclinical models.[4][5]
This document provides a detailed protocol for the evaluation of a putative PLK1 inhibitor, PLK1-IN-9, in a HepG2 human hepatocellular carcinoma xenograft model. Due to the limited availability of specific in vivo data for this compound, this protocol is adapted from established methodologies for other potent PLK1 inhibitors, such as Volasertib (BI 6727) and BI 2536.[6] It is crucial to perform preliminary in vitro studies to determine the IC50 of this compound in HepG2 cells to establish a rationale for the starting dose in the in vivo experiments.
PLK1 Signaling Pathway in Cancer
PLK1 is a master regulator of mitotic progression. It is involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][7] Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition. In cancer cells, the overexpression of PLK1 can lead to uncontrolled cell division and genomic instability.[8] The inhibition of PLK1 disrupts these mitotic processes, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1][9]
Caption: PLK1 signaling pathway and point of intervention by this compound.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma) cell line obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Synthesized or commercially procured. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. The final concentration of the solvent in the culture medium should not exceed 0.1% to avoid toxicity.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) diluted in the administration vehicle to the same concentration as in the treatment groups.
In Vitro Proliferation Assay (MTT or CellTiter-Glo®)
-
Seed HepG2 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
HepG2 Xenograft Model Establishment
-
Animals: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Cell Preparation: Harvest exponentially growing HepG2 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate the tumor volume (V) using the formula: V = (L x W^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
In Vivo Efficacy Study
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 20 mg/kg, adapted from studies with other PLK1 inhibitors, dose may need optimization)
-
Positive Control (e.g., Sorafenib or another standard-of-care agent for HCC)
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for in vivo administration (e.g., a mixture of Cremophor EL, ethanol, and saline). The formulation should be optimized for solubility and stability.
-
Administer the treatment via intraperitoneal (i.p.) or intravenous (i.v.) injection. The administration schedule should be determined based on preliminary tolerability studies, but a starting point could be once or twice weekly for 3-4 weeks.[10]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Tissue Collection: At necropsy, excise the tumors, weigh them, and collect samples for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound.
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in a clear and structured table for easy comparison between the treatment groups.
| Parameter | Vehicle Control | This compound (Dose) | Positive Control (Dose) |
| Initial Tumor Volume (mm³) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Final Tumor Volume (mm³) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tumor Growth Inhibition (%) | 0 | Calculated | Calculated |
| Final Tumor Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Body Weight Change (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Number of Responders/Total | - | N/A | N/A |
Note: Tumor Growth Inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Concluding Remarks
This document provides a comprehensive, though adapted, framework for the preclinical evaluation of this compound in a HepG2 xenograft model. Successful execution of these protocols will provide critical data on the anti-tumor efficacy and tolerability of this novel PLK1 inhibitor. It is imperative to precede the in vivo studies with robust in vitro characterization to inform the experimental design, particularly the dosing regimen. Further investigations could include pharmacokinetic and pharmacodynamic studies to better understand the drug's behavior in vivo.
References
- 1. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK1 inhibition dampens NLRP3 inflammasome–elicited response in inflammatory disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of oncogenic polo-like kinase 1 disrupts the invasiveness, cell cycle, and apoptosis in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1 inhibition impairs erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PLK1-IN-9 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a hallmark of numerous human cancers and is often correlated with poor prognosis, making it a compelling target for anticancer therapy.[2] PLK1 inhibitors have demonstrated the ability to induce mitotic arrest and apoptosis in cancer cells, leading to tumor regression in preclinical models.[3]
This document provides a detailed guide for designing and executing an in vivo efficacy study for PLK1-IN-9, a potent and selective PLK1 inhibitor. Due to the limited publicly available data specifically for "this compound," the following protocols and data are representative, based on established methodologies for other well-characterized PLK1 inhibitors such as Volasertib (BI 6727), BI-2536, and Onvansertib.[1][4][5] Researchers should adapt these protocols based on the specific properties of this compound, such as its pharmacokinetics and tolerability, which should be determined in preliminary studies.
Mechanism of Action of PLK1 Inhibitors
This compound is presumed to function as an ATP-competitive inhibitor of the PLK1 kinase domain. This inhibition disrupts the phosphorylation of downstream substrates essential for mitotic progression. The primary consequences of PLK1 inhibition are G2/M cell cycle arrest, formation of aberrant mitotic spindles, and ultimately, induction of apoptosis in rapidly dividing cancer cells.[1]
PLK1 Signaling Pathway
The following diagram illustrates the central role of PLK1 in cell cycle progression and the key events that are disrupted by inhibitors like this compound.
Caption: PLK1's central role in mitotic entry and progression.
In Vivo Efficacy Study Design
The most common preclinical model for evaluating the in vivo efficacy of anticancer agents is the subcutaneous xenograft model in immunocompromised mice.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of PLK1-IN-9 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[1] PLK1-IN-9 (also known as Compound M2) is a small molecule inhibitor of PLK1.[3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in evaluating its therapeutic potential.
Mechanism of Action of PLK1
PLK1 is a serine/threonine kinase that plays a pivotal role in cell cycle progression. Its activity is tightly regulated, peaking during the G2 and M phases. PLK1 is involved in centrosome maturation, bipolar spindle assembly, chromosome segregation, and the activation of the anaphase-promoting complex/cyclosome (APC/C).[1] Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[5] this compound exerts its effect by inhibiting the kinase activity of PLK1.[3][4]
Data Presentation: Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Lines with Proliferation Inhibition |
| PLK1 (with peptide 1010pT) | 1.6 | HeLa, HL60, SNU387/499, HepG2 |
| PLK1 (with peptide cdc25c) | 0.8 | HeLa, HL60, SNU387/499, HepG2 |
| PLK1 (with peptide PBIP) | 1.4 | HeLa, HL60, SNU387/499, HepG2 |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, HL60, SNU387/499, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: IC50 Determination
Data Analysis:
-
Blank Correction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Dose-Response Curve:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
-
IC50 Calculation:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
-
Visualizations
Caption: Simplified PLK1 Signaling Pathway in Cell Cycle Progression.
References
- 1. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
Application Notes and Protocols for PLK1-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its functions are essential for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation and overexpression of PLK1 are frequently observed in various human cancers, making it an attractive target for cancer therapy. PLK1-IN-9 (also known as Compound M2) is an inhibitor of PLK1 that has demonstrated anti-proliferative activities and the ability to induce apoptosis in various cancer cell lines. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (PLK1 with 1010pT peptide) | 1.6 µM | [1] |
| IC50 (PLK1 with cdc25c peptide) | 0.8 µM | [1] |
| IC50 (PLK1 with PBIP peptide) | 1.4 µM | [1] |
| CAS Number | 893772-67-3 | [2] |
| Recommended Solvent | DMSO | General laboratory practice for similar compounds |
| Recommended Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | General laboratory practice for similar compounds |
Experimental Protocols
1. Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Weighing the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the compound. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
2. Dilution of this compound to Working Concentrations
Objective: To dilute the this compound stock solution to the final desired concentrations for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare intermediate dilutions (optional but recommended): To avoid precipitation of the compound in the aqueous cell culture medium, it is advisable to prepare one or more intermediate dilutions of the stock solution in sterile DMSO.
-
Final dilution in cell culture medium: Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO solution to the medium and mix immediately by gentle pipetting or swirling. Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Treatment of cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualizations
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound solutions for cell culture.
References
Application Notes and Protocols: Detection of PLK1 Inhibition by PLK1-IN-9 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of numerous crucial events during cell division, including mitotic entry, spindle formation, and cytokinesis. Its overexpression is a hallmark of many human cancers and is often correlated with poor prognosis, making it a prime target for anticancer drug development. PLK1-IN-9 is a small molecule inhibitor designed to target the kinase activity of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells. This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of PLK1 by this compound in cultured cells.
Principle
The activity of PLK1 is tightly regulated by phosphorylation. Phosphorylation at Threonine 210 (p-PLK1 T210) in the T-loop of the kinase domain is essential for its catalytic activity. PLK1 inhibitors, such as this compound, are expected to directly or indirectly lead to a decrease in the phosphorylation of PLK1 at this site or affect the phosphorylation of its downstream targets. This protocol describes the treatment of a relevant cancer cell line with this compound, followed by lysis, protein quantification, and subsequent detection of total PLK1 and phosphorylated PLK1 (p-PLK1) levels by Western blot. A decrease in the p-PLK1/total PLK1 ratio upon treatment with this compound is indicative of successful target engagement and inhibition. Additionally, the phosphorylation status of downstream targets can be assessed.
Data Presentation
Table 1: Reagents and Recommended Dilutions for Western Blot Analysis
| Reagent | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 10 - 500 nM (optimization required) | MedChemExpress | HY-101825 |
| Anti-PLK1 (total) | 1:1000 | Proteintech | 10305-1-AP |
| Anti-p-PLK1 (Thr210) | 1:1000 | Abcam | ab155095 |
| Anti-β-Actin (Loading Control) | 1:5000 | Proteintech | 66009-1-Ig |
| HRP-conjugated secondary antibody | 1:5000 - 1:10000 | Cell Signaling Technology | Varies |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a cancer cell line of interest (e.g., HeLa, HCT116, A549) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The optimal treatment time should be determined empirically.
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% precast polyacrylamide gel or a 10% hand-cast gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-PLK1, anti-p-PLK1, and anti-β-Actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-PLK1 signal to the total PLK1 signal for each treatment condition. Further, normalize these values to the loading control (β-Actin) to account for any loading differences.
Mandatory Visualization
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for Western blot analysis of PLK1 inhibition.
Application Notes and Protocols: Immunofluorescence Staining for Mitotic Arrest Induced by PLK1-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that serves as a master regulator of the cell cycle, with critical functions during mitosis.[1][2] It is centrally involved in numerous mitotic events, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] The expression of PLK1 is tightly regulated, peaking during the G2/M phase of the cell cycle.[2][4] Due to its essential role in cell division, PLK1 is frequently overexpressed in various cancers, and its elevated levels often correlate with poor prognosis, making it a prime target for anti-cancer therapies.[5][6]
PLK1 inhibitors disrupt the kinase's function, leading to defects in mitotic progression.[4] This typically results in a prolonged G2/M phase arrest, characterized by the formation of aberrant mitotic spindles and the failure of chromosome alignment, which can ultimately trigger apoptosis.[7][8] PLK1-IN-9 is a small molecule inhibitor designed to target PLK1. These application notes provide a comprehensive protocol for visualizing and quantifying the mitotic arrest phenotype induced by this compound in cultured mammalian cells using multi-channel immunofluorescence microscopy.
Mechanism of Action of PLK1 Inhibitors
Most small molecule inhibitors of PLK1, such as the well-characterized compound BI2536, are ATP-competitive.[9] They bind to the ATP-binding pocket within the N-terminal kinase domain of PLK1, preventing the phosphorylation of its downstream substrates.[4] The activation of PLK1 itself is a key step for mitotic entry and requires phosphorylation at Threonine 210 (Thr210) by the Aurora A kinase, with Bora acting as a cofactor.[4][10] By blocking the catalytic activity of PLK1, inhibitors prevent the execution of its multiple roles.
The primary cellular consequence of PLK1 inhibition is a prometaphase-like arrest.[8] Key phenotypic characteristics that can be visualized with immunofluorescence include:
-
Monopolar Spindles: Failure of centrosome separation and maturation results in a single spindle pole from which microtubules emanate.
-
Chromosome Congression Failure: Chromosomes condense but fail to align properly at the metaphase plate.
-
Increased Mitotic Index: The cell population shows a significant increase in the percentage of cells in mitosis due to the arrest.[7]
Data Presentation
The efficacy of this compound can be assessed by quantifying the increase in the mitotic cell population and the prevalence of mitotic defects. The following table summarizes the expected quantitative data from an immunofluorescence experiment comparing a vehicle control (DMSO) with a PLK1 inhibitor-treated sample.
Table 1: Representative Quantitative Data Following PLK1 Inhibition
| Parameter | Vehicle Control (DMSO) | PLK1 Inhibitor Treated | Description |
|---|---|---|---|
| Mitotic Index | 3-5% | 40-60% | Percentage of cells positive for the mitotic marker Phospho-Histone H3 (Ser10).[7][11] |
| Normal Mitotic Figures | >95% | <10% | Percentage of mitotic cells exhibiting normal bipolar spindles and chromosome alignment. |
| Abnormal Mitotic Figures | <5% | >90% | Percentage of mitotic cells showing defects such as monopolar spindles or scattered chromosomes.[4] |
| Apoptotic Cells | <2% | 5-15% | Percentage of cells showing signs of apoptosis (e.g., cleaved PARP, Annexin V staining) after prolonged arrest.[7][12] |
Note: Values are representative and will vary based on the cell line, inhibitor concentration, and duration of treatment. Optimal conditions for this compound must be determined empirically.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PLK1 activation by Aurora A and its role in mitotic events, inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence analysis of mitotic arrest induced by this compound.
Experimental Protocols
This protocol is optimized for adherent mammalian cells (e.g., HeLa, U2OS, A549) grown on glass coverslips.
Cell Culture and Treatment
Materials:
-
Adherent cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile glass coverslips (12 mm or 18 mm)
-
Multi-well plates (12-well or 24-well)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed culture medium.
-
Note on Concentration: The optimal concentration of this compound must be determined empirically. Based on other potent PLK1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended.[7][13] A dose-response curve should be performed to identify the lowest concentration that induces a robust mitotic arrest.
-
-
Prepare a vehicle control plate/well using the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).[7]
Immunofluorescence Staining Protocol
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies (diluted in Blocking Buffer):
-
Mouse anti-α-tubulin (for mitotic spindle)
-
Rabbit anti-phospho-Histone H3 (Ser10) (mitotic marker)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-mouse IgG, Alexa Fluor 488 (or other green fluorophore)
-
Goat anti-rabbit IgG, Alexa Fluor 594 (or other red fluorophore)
-
-
Nuclear Stain: DAPI (1 µg/mL) or Hoechst 33342
-
Antifade mounting medium
Procedure:
-
Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[14]
-
Wash the cells three times with PBS, 5 minutes per wash.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This allows antibodies to access intracellular targets.
-
Wash the cells three times with PBS, 5 minutes per wash.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add the diluted primary antibody solution (containing both anti-α-tubulin and anti-phospho-Histone H3). Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBST, 5 minutes per wash.
-
Secondary Antibody Incubation: Add the diluted, fluorophore-conjugated secondary antibody solution. Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST, 5 minutes per wash.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst solution for 5 minutes at room temperature.[14]
-
Wash twice with PBS.
-
Mounting: Using fine-tipped forceps, carefully remove the coverslip from the well, touch the edge to a kimwipe to drain excess PBS, and mount it cell-side down onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges with nail polish and allow it to dry. Store slides at 4°C, protected from light.
Imaging and Quantitative Analysis
Procedure:
-
Imaging: Use a fluorescence or confocal microscope to acquire images. Capture images for each channel (e.g., DAPI for DNA, FITC for α-tubulin, TRITC for phospho-Histone H3).
-
Qualitative Assessment: Visually inspect the cells. In this compound treated samples, look for an increase in rounded, mitotic cells with condensed chromosomes (DAPI), disorganized or monopolar spindles (α-tubulin), and strong phospho-Histone H3 signal.
-
Quantitative Analysis (Mitotic Index):
-
For each condition (DMSO vs. This compound), capture multiple random fields of view.
-
Count the total number of cells in each field by counting the DAPI-stained nuclei.
-
Count the number of mitotic cells in the same field, identified by their positive staining for phospho-Histone H3.[11]
-
Calculate the Mitotic Index using the formula:
-
Mitotic Index (%) = (Number of phospho-H3 Positive Cells / Total Number of Cells) x 100
-
-
Further classify the mitotic cells as having normal (bipolar) or abnormal (e.g., monopolar) spindles to quantify the phenotypic effect.[15]
-
References
- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antbioinc.com [antbioinc.com]
- 7. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatio-temporal control of mitosis using light via a Plk1 inhibitor caged for activity and cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1 (polo like kinase 1) inhibits MTOR complex 1 and promotes autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of Polo-like Kinase 1 (Plk1) in Mitotic Arrest by Inhibition of Mitogen-activated Protein Kinase-Extracellular Signal-regulated Kinase-Ribosomal S6 Kinase 1 (MEK-ERK-RSK1) Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. v19.proteinatlas.org [v19.proteinatlas.org]
- 15. Mathematical imaging methods for mitosis analysis in live-cell phase contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Following PLK1-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of various stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its expression is tightly controlled throughout the cell cycle, peaking during the G2/M phase.[2][3] In a wide array of human cancers, PLK1 is significantly overexpressed, and this elevated expression often correlates with tumor aggressiveness and poor patient prognosis.[1][2] This dependency of cancer cells on high PLK1 activity makes it a compelling target for anticancer therapies.[1]
PLK1-IN-9 is a small molecule inhibitor designed to target the catalytic activity of PLK1. By inhibiting PLK1, this compound disrupts the orderly progression of mitosis, leading to a prolonged cell cycle arrest, typically at the G2/M phase.[4][5] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][4] Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to analyze the induction of apoptosis following treatment with PLK1 inhibitors like this compound.[6][7][8]
Note: Specific experimental data for this compound is not widely available in the public domain. The quantitative data and observations presented in these notes are based on the well-documented effects of other potent, ATP-competitive PLK1 inhibitors (e.g., BI2536, Volasertib, TAK-960) and are representative of the expected outcomes for this class of compounds.
Mechanism of Action: From PLK1 Inhibition to Apoptosis
The primary mechanism of action for ATP-competitive PLK1 inhibitors is the blockade of the enzyme's kinase activity.[2][4] This inhibition prevents the phosphorylation of numerous downstream substrates essential for mitotic progression. The key cellular consequences are:
-
Mitotic Arrest: Cells treated with a PLK1 inhibitor are unable to form a proper mitotic spindle, satisfy the spindle assembly checkpoint, or complete cytokinesis.[1][2] This leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[9][10]
-
Induction of Apoptosis: Prolonged arrest in mitosis is an unsustainable state for the cell. This "mitotic catastrophe" triggers the apoptotic cascade.[1][4] This process involves the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), leading to the cleavage of key cellular proteins, DNA fragmentation, and ultimately, cell death.[6][8] Inhibition of PLK1 has been shown to result in the cleavage of caspases and PARP, which are hallmarks of apoptosis.[7]
-
DNA Damage: Recent studies have shown that PLK1 inhibition can also lead to the accumulation of DNA damage, indicated by markers like γH2AX, which can further contribute to the induction of apoptosis.[7][11]
Experimental Workflow Overview
The general process for assessing apoptosis after this compound treatment involves culturing a relevant cancer cell line, treating the cells with the inhibitor, staining them with fluorescent dyes that identify apoptotic populations, and analyzing the stained cells using a flow cytometer.
Signaling Pathway Diagram
Inhibition of PLK1 disrupts the mitotic machinery, leading to the activation of the intrinsic apoptosis pathway.
Data Presentation: Representative Data
The following tables summarize the expected quantitative results from flow cytometry analysis after treating cancer cells with a PLK1 inhibitor. The data is representative and illustrates typical dose-dependent and time-dependent increases in apoptosis.
Table 1: Dose-Dependent Effect of a PLK1 Inhibitor on Apoptosis (48h Treatment)
| Treatment Concentration | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic (%) (Annexin V+ / PI+) | Total Apoptotic (%) |
| Vehicle Control (0 nM) | 94.5 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 10 nM | 80.2 ± 3.5 | 9.8 ± 1.2 | 5.5 ± 0.8 | 15.3 ± 2.0 |
| 50 nM | 55.7 ± 4.1 | 20.1 ± 2.5 | 18.2 ± 2.2 | 38.3 ± 4.7 |
| 100 nM | 30.1 ± 3.8 | 25.6 ± 3.1 | 35.3 ± 4.0 | 60.9 ± 7.1 |
| Data are presented as mean ± SD and are hypothetical, based on typical results for potent PLK1 inhibitors.[1][7] |
Table 2: Time-Course Effect of a PLK1 Inhibitor (50 nM) on Apoptosis
| Treatment Duration | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic (%) (Annexin V+ / PI+) | Total Apoptotic (%) |
| 0 hours | 95.1 ± 1.8 | 2.2 ± 0.4 | 1.5 ± 0.3 | 3.7 ± 0.7 |
| 24 hours | 85.3 ± 2.9 | 8.1 ± 1.1 | 4.6 ± 0.7 | 12.7 ± 1.8 |
| 48 hours | 55.7 ± 4.1 | 20.1 ± 2.5 | 18.2 ± 2.2 | 38.3 ± 4.7 |
| 72 hours | 28.9 ± 3.5 | 15.4 ± 2.0 | 48.7 ± 5.1 | 64.1 ± 7.1 |
| Data are presented as mean ± SD and are hypothetical, based on typical results for potent PLK1 inhibitors.[7][12] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HCT116, PANC-1) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment (typically 60-70% confluency). Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Carefully remove the medium from the wells. Add 2 mL of the medium containing the respective concentrations of this compound or the vehicle control to each well.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol is based on standard procedures for Annexin V/PI apoptosis detection kits.[2][6][7]
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For each well, carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a labeled 15 mL conical tube.
-
Wash the adherent cells once with 1 mL of PBS.
-
Add a gentle cell dissociation reagent (e.g., Trypsin-EDTA) to detach the adherent cells. Once detached, neutralize the trypsin with a complete medium and add this cell suspension to the respective 15 mL conical tube from the first step.
-
-
Cell Washing: Centrifuge the tubes at 300-400 x g for 5 minutes at 4°C. Carefully aspirate the supernatant. Wash the cell pellet by resuspending in 5 mL of cold PBS and centrifuge again.
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate voltage and compensation settings.
-
Collect data for at least 10,000 events per sample.
-
Create a dot plot of PI (y-axis) vs. Annexin V (x-axis) to visualize the cell populations.
-
Establish quadrant gates to quantify the percentage of cells in each population:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)[8]
-
-
References
- 1. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome-wide CRISPR-Cas9 knockout screens revealed PLK1 as a therapeutic target for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell analysis identifies PLK1 as a driver of immunosuppressive tumor microenvironment in LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plk1 Inhibition Causes Post-Mitotic DNA Damage and Senescence in a Range of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PLK1 Signaling Pathways Using a Potent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated "PLK1-IN-9" is not available in the public domain. Therefore, this document provides a comprehensive guide using the well-characterized and clinically evaluated Polo-like Kinase 1 (PLK1) inhibitor, Volasertib (BI 6727) , as a representative example for studying PLK1 signaling pathways. The methodologies and principles described herein are broadly applicable to other potent PLK1 inhibitors.
Introduction to PLK1 and its Role in Cell Signaling
Polo-like kinase 1 (PLK1) is a critical serine/threonine-protein kinase that acts as a master regulator of the cell cycle, particularly during mitosis.[1][2] Its multifaceted functions include crucial roles in centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3][4] The expression of PLK1 is tightly regulated, peaking during the G2/M phase of the cell cycle. Due to its essential role in cell division and its frequent overexpression in a wide array of human cancers, PLK1 has emerged as a promising target for the development of novel anticancer therapies.[1] Elevated PLK1 expression often correlates with poor prognosis in cancer patients.
The activation of PLK1 is a key event for mitotic entry, initiated by phosphorylation of Threonine 210 (Thr210) in its T-loop by Aurora A kinase, a process facilitated by the cofactor Bora. Once activated, PLK1 phosphorylates numerous downstream substrates to orchestrate the intricate events of cell division.
Volasertib (BI 6727): A Potent and Selective PLK1 Inhibitor
Volasertib is a highly potent and selective, ATP-competitive inhibitor of PLK1. It has been extensively studied in preclinical models and has advanced into clinical trials for various malignancies. By binding to the ATP-binding pocket of the PLK1 kinase domain, Volasertib prevents the phosphorylation of PLK1 substrates, leading to a disruption of normal mitotic progression. The primary cellular consequence of PLK1 inhibition by Volasertib is a prolonged mitotic arrest at the G2/M phase, which ultimately triggers apoptosis in cancer cells.
Quantitative Data: In Vitro Activity of PLK1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Volasertib and another notable PLK1 inhibitor, BI 2536, across various cancer cell lines. These values highlight the potent anti-proliferative activity of these compounds.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Volasertib (BI 6727) | H526 | Small Cell Lung Cancer | 49.6 ± 14.3 |
| H187 | Small Cell Lung Cancer | 40.4 ± 8.9 | |
| DMS114 | Small Cell Lung Cancer | 87.1 ± 21.3 | |
| BI 2536 | HCT 116 | Colon Cancer | ~10 |
| BxPC-3 | Pancreatic Cancer | ~25 | |
| A549 | Non-Small Cell Lung Cancer | ~50 |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of a PLK1 inhibitor like Volasertib.
In Vitro PLK1 Kinase Assay (ADP-Glo™ Format)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant PLK1.
Materials:
-
Recombinant full-length human PLK1 kinase
-
PLK1 substrate (e.g., dephosphorylated casein or a specific peptide substrate)
-
Volasertib or other test compounds
-
ATP solution
-
PLK1 Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Volasertib in DMSO. Further dilute in Kinase Buffer to the desired concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Thaw recombinant PLK1 enzyme on ice and prepare a working solution in Kinase Buffer.
-
Substrate/ATP Mix Preparation: Prepare a solution containing the PLK1 substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for PLK1 for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of diluted Volasertib or control.
-
Add 2 µL of diluted PLK1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix.
-
-
Incubation: Mix gently and incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration using non-linear regression.[5]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the PLK1 inhibitor on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
Volasertib
-
96-well clear or opaque-walled plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or solubilization solution
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Volasertib and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells according to the manufacturer's protocol and incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the absorbance at 570 nm (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[3][4]
Western Blot Analysis for PLK1 Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of PLK1 and its downstream targets following inhibitor treatment.
Materials:
-
Cancer cells treated with Volasertib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-phospho-Histone H3 (Ser10), anti-GAPDH or β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate.
-
Analysis: Analyze the band intensities to determine the changes in protein expression and phosphorylation levels. A decrease in phospho-PLK1 (Thr210) and an increase in the mitotic marker phospho-Histone H3 (Ser10) are expected upon PLK1 inhibition.[6]
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle to assess the G2/M arrest induced by PLK1 inhibition.
Materials:
-
Cancer cells treated with Volasertib
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer to measure the DNA content based on PI fluorescence.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.[7]
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively utilize potent inhibitors like Volasertib to investigate the critical roles of PLK1 in cellular processes and its potential as a therapeutic target in cancer.
References
Application of PLK1 Inhibitors in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for a specific compound designated "PLK1-IN-9" did not yield any publicly available data. The following application notes and protocols are based on well-characterized Polo-like Kinase 1 (PLK1) inhibitors, such as volasertib (B1683956) (BI 6727), onvansertib, and BI 2536, which serve as representative examples for this class of therapeutic agents. The principles and methodologies described are broadly applicable to novel PLK1 inhibitors.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis and tumor aggressiveness.[3][4] This dependency of cancer cells on elevated PLK1 activity has established it as a compelling target for anticancer therapies.[2]
While PLK1 inhibitors have shown promise as monotherapies, their true therapeutic potential may be realized in combination with conventional chemotherapy agents.[5][6] The synergistic interaction between PLK1 inhibitors and chemotherapy stems from their complementary mechanisms of action, leading to a more profound and sustained anti-tumor response.[5][7] This document provides a comprehensive overview of the application of PLK1 inhibitors in combination with other chemotherapy agents, including detailed protocols for in vitro evaluation and a summary of reported synergistic effects.
Mechanism of Synergy
The combination of PLK1 inhibitors with traditional chemotherapy agents creates a multi-pronged attack on cancer cells, primarily by targeting different stages of the cell cycle and exploiting the vulnerabilities of rapidly dividing tumor cells.
-
Disruption of Mitosis: PLK1 inhibitors induce a prolonged mitotic arrest at the G2/M phase of the cell cycle by interfering with the formation of the mitotic spindle and proper chromosome segregation.[2]
-
Enhanced Apoptotic Response: Many conventional chemotherapeutics, such as taxanes (e.g., paclitaxel) and DNA-damaging agents (e.g., cisplatin, doxorubicin), also induce cell cycle arrest.[5] When combined with a PLK1 inhibitor, the mitotic block is often more profound and sustained, leading to an amplified activation of the intrinsic apoptotic pathway and increased cancer cell death.[5][6]
-
Overcoming Drug Resistance: PLK1 overexpression has been linked to resistance to several chemotherapeutic drugs, including doxorubicin, paclitaxel, and gemcitabine.[1][8] By inhibiting PLK1, combination therapies can potentially re-sensitize resistant tumors to these agents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PLK1 in the cell cycle and a typical workflow for evaluating the synergistic potential of a PLK1 inhibitor in combination with a chemotherapy agent.
References
- 1. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
PLK1-IN-9 Technical Support Center: Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PLK1-IN-9. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine-protein kinase that plays a critical role in regulating the cell cycle, particularly during mitosis, including mitotic entry, spindle formation, and cytokinesis.[3] Due to its overexpression in many types of cancer, PLK1 is a significant target for cancer therapy.[3] this compound exerts its effect by inhibiting PLK1, which can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is the best solvent for preparing a stock solution of this compound?
Based on standard practices for poorly soluble small molecule kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4]
Q3: What is the expected solubility of this compound in common laboratory solvents?
Quantitative solubility data for this compound is not widely published. However, its solubility profile is expected to be similar to other lipophilic kinase inhibitors. The table below provides illustrative solubility data; researchers must determine the precise solubility for their specific experimental conditions and lots of the compound.
Disclaimer: The following data is presented as a general guide for a typical poorly soluble kinase inhibitor and may not represent the exact values for this compound.[4] It is strongly recommended to perform independent solubility tests.
Table 1: Illustrative Solubility Profile for a PLK1 Inhibitor
| Solvent | Estimated Solubility | Recommendations & Notes |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions.[4] |
| Ethanol | ~5 mg/mL | May be suitable for creating intermediate dilutions.[4] |
| Water | < 0.1 mg/mL | Considered essentially insoluble.[4] |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in standard aqueous buffers; direct dissolution is not recommended.[4] |
Troubleshooting Guide
Q4: My this compound precipitated after I diluted my DMSO stock into aqueous media or PBS. What happened and how can I fix it?
This is a common issue arising from the low aqueous solubility of many kinase inhibitors like this compound.[4] When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound "crashes out" or precipitates because the final concentration of the organic solvent (DMSO) is too low to keep it in solution.[4]
Solutions to Prevent Precipitation:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while still maintaining compound solubility. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible.[5]
-
Use a Two-Step Dilution: Avoid diluting the high-concentration stock directly into the final aqueous buffer. First, prepare an intermediate dilution of the compound in your cell culture medium or buffer that contains serum or protein (e.g., BSA), as protein binding can sometimes help improve apparent solubility.[5]
-
Optimize Mixing: When adding the compound to the aqueous solution, do so drop-wise while vortexing or stirring the aqueous solution to promote rapid dispersion.
-
Warm the Aqueous Solution: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.
Q5: What is the maximum tolerated DMSO concentration for my cells?
The tolerance for DMSO is highly dependent on the specific cell line being used. While some robust cell lines can tolerate up to 1% DMSO for short periods, it is best practice to keep the final concentration at or below 0.5%. For sensitive cell lines or long-term incubation experiments, a final DMSO concentration of 0.1% or lower is recommended. Crucially, a "vehicle control" (all components of the treatment, including the final concentration of DMSO, but without the inhibitor) must always be included in experiments to account for any effects of the solvent itself. [5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which can be stored for later use.
Materials:
-
This compound powder (pre-weighed)
-
Anhydrous, sterile-filtered 100% DMSO
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO. The molecular weight of this compound is 296.22 g/mol .
-
Volume (L) = [Mass (g) / 296.22 ( g/mol )] / 0.010 (mol/L)
-
-
Add the calculated volume of 100% DMSO directly to the vial containing the this compound powder.
-
Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4] Ensure the solution is clear before proceeding.
-
Prepare small working aliquots (e.g., 5-10 µL) in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Serial Dilution of this compound for a Cell-Based Assay
This protocol provides a workflow for diluting the high-concentration DMSO stock into an aqueous medium for treating cells, minimizing the risk of precipitation.
Workflow Diagram:
Caption: Workflow for serial dilution of a this compound DMSO stock.
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution series in 100% DMSO as needed. For example, to achieve a final assay concentration of 100 nM, you could prepare a 100 µM intermediate stock (a 1:100 dilution of the 10 mM stock).
-
Prepare the final treatment medium. For a 1000-fold dilution that results in a final DMSO concentration of 0.1%, add 1 µL of the 100 µM intermediate DMSO stock to 999 µL of pre-warmed complete cell culture medium.[4]
-
Immediately after adding the inhibitor to the medium, mix thoroughly by gentle pipetting or brief vortexing. Do not store the final diluted solution for long periods; use it promptly to treat your cells.
PLK1 Signaling Pathway
PLK1 is a master regulator of the G2/M transition in the cell cycle. Its activation by Aurora A kinase and the cofactor Bora initiates a signaling cascade that phosphorylates downstream targets like Cdc25, ultimately leading to the activation of the Cdk1/Cyclin B1 complex, which triggers entry into mitosis.
Caption: Simplified PLK1 signaling pathway at the G2/M cell cycle transition.
References
Technical Support Center: Troubleshooting Off-Target Effects of PLK1-IN-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PLK1-IN-9, a hypothetical Polo-like kinase 1 (PLK1) inhibitor. The information provided is based on the established knowledge of PLK1 inhibitors as a class of molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target (related to PLK1 inhibition) or off-target, a systematic approach is recommended:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., PLK1) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct PLK1 inhibitors.[1][2] If multiple inhibitors targeting PLK1 produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship between your inhibitor and the observed phenotype is essential. However, off-target effects can also be dose-dependent.[1]
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen your compound against a large panel of kinases to determine its selectivity.[3]
Q2: How can we determine the kinase selectivity profile of this compound?
A2: Several methods can be employed to determine the kinase selectivity profile. A common and comprehensive approach is to screen the compound against a large panel of purified kinases in a competitive binding assay or an enzymatic activity assay. Commercial services are available that offer screening against hundreds of kinases. Additionally, chemoproteomic approaches in cell lysates or live cells can provide a more physiologically relevant assessment of target engagement and selectivity.[3]
Q3: What is the significance of the IC50 or Ki values in determining off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase. A lower value indicates higher potency. When comparing the IC50 or Ki for the intended target (PLK1) versus other kinases, a large difference (typically >100-fold) suggests good selectivity. Conversely, if this compound inhibits other kinases with potencies similar to PLK1, off-target effects are likely.[3]
Q4: Can off-target effects be beneficial?
A4: While off-target effects are often considered undesirable as they can lead to toxicity or misinterpretation of experimental results, in some cases, they can contribute to the therapeutic efficacy of a drug through polypharmacology. However, it is crucial to identify and characterize these off-target interactions to understand the compound's full mechanism of action.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Phenotype | Off-target kinase inhibition | 1. Validate with a different tool: Use a structurally unrelated PLK1 inhibitor or a genetic approach (siRNA/CRISPR) to confirm the on-target phenotype.[2] 2. Perform a kinase profile: Screen this compound against a broad kinase panel to identify potential off-targets.[2] 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways. |
| High Levels of Cell Death | Potent off-target effects on survival kinases | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits PLK1 without causing excessive toxicity.[2] 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[2] 3. Consult off-target databases: Check if the inhibitor is known to target pro-survival kinases like AKT or ERK at the concentrations you are using. |
| Inconsistent Results | Cell line-specific off-target effects | 1. Test in multiple cell lines: Determine if the inconsistent results are cell-type specific.[3] 2. Perform a kinome-wide selectivity screen: Use lysates from the specific cell line being used to identify relevant off-targets.[3] |
| Activation of a Pathway | Inhibition of a kinase in a negative feedback loop or paradoxical pathway activation | 1. Analyze downstream signaling: Investigate the phosphorylation status of key proteins in the activated pathway. 2. Co-treat with an inhibitor of the activated pathway: Determine if this reverses the observed phenotype. |
Quantitative Data Summary
The following tables provide a hypothetical but representative kinase selectivity profile for this compound.
Table 1: Inhibitory Activity of this compound against PLK Family Kinases
| Kinase | IC50 (nM) |
| PLK1 | 5 |
| PLK2 | 550 |
| PLK3 | 800 |
| PLK4 | >10,000 |
Interpretation: this compound demonstrates good selectivity for PLK1 over other PLK family members.
Table 2: Selectivity Profile of this compound against a Panel of 96 Kinases
| Kinase | % Inhibition at 1 µM |
| PLK1 | 98% |
| Aurora A | 75% |
| Aurora B | 60% |
| CDK1 | 45% |
| VEGFR2 | 15% |
| EGFR | 10% |
Interpretation: this compound shows significant inhibition of Aurora kinases at 1 µM, suggesting these as potential off-targets that may contribute to the observed cellular phenotype.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Assay Choice: Select a suitable assay format, such as a radiometric assay (measuring the incorporation of ³²P-ATP) or a fluorescence/luminescence-based assay that measures ATP consumption or product formation.[4]
-
Kinase Panel: Choose a commercial service or an in-house panel that includes a wide range of kinases.
-
Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add this compound at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal.
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm the inhibition of the intended PLK1 pathway and investigate the modulation of potential off-target pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture cells of interest to sub-confluency. b. Serum-starve the cells for several hours to reduce basal kinase activity. c. Pre-treat the cells with this compound at various concentrations for 1-2 hours. d. For on-target analysis, you may synchronize cells in the G2/M phase. For off-target analysis, you might stimulate with a ligand relevant to a suspected off-target (e.g., EGF for EGFR).
-
Protein Extraction: a. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. b. Block the membrane and incubate with primary antibodies against:
- p-PLK1 (Thr210) and total PLK1 (on-target engagement)
- Downstream PLK1 substrates (e.g., p-Cdc25C)
- Potential off-target kinases and their substrates (e.g., p-Aurora A, p-Histone H3)
- A loading control (e.g., GAPDH, β-actin) c. Incubate with the appropriate secondary antibodies. d. Visualize the protein bands using a suitable detection method.
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.
Visualizations
References
Technical Support Center: Optimizing PLK1-IN-9 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of PLK1-IN-9 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. By inhibiting the kinase activity of PLK1, this compound disrupts these processes, leading to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently inducing apoptosis in cancer cells.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A typical starting concentration range for this compound and other PLK1 inhibitors in cell-based assays is in the low nanomolar to low micromolar range. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock in aqueous media. What should I do?
Like many small molecule kinase inhibitors, this compound has low aqueous solubility. Precipitation upon dilution of a concentrated DMSO stock is a common issue. Here are some troubleshooting steps:
-
Optimize Dilution Method: Instead of adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions in your cell culture medium.
-
Lower Final DMSO Concentration: Aim to keep the final DMSO concentration in your experiment below 0.5% to minimize solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound.
-
Sonication: Brief sonication in a water bath can help break up small aggregates that may have formed upon dilution.
Q4: My cells are not showing the expected G2/M arrest after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of G2/M arrest:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PLK1 in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to PLK1 inhibitors.
-
Cell Cycle Synchronization: If you are using an asynchronous cell population, the proportion of cells in the G2/M phase at the time of analysis might be too low to detect a significant arrest. Consider synchronizing your cells before treatment.
-
Drug Inactivation: The compound may be unstable in your culture medium over the duration of the experiment. Consider replenishing the medium with fresh inhibitor at regular intervals for long-term experiments.
Q5: I am observing unexpected or off-target effects. How can I troubleshoot this?
While this compound is designed to be a selective PLK1 inhibitor, off-target effects can occur, especially at higher concentrations.
-
Confirm On-Target Effect: Use Western blotting to verify the inhibition of PLK1 activity by checking the phosphorylation status of its downstream targets.
-
Titrate the Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype to minimize off-target effects.
-
Use a Secondary Inhibitor: Confirm your findings using another structurally different PLK1 inhibitor to ensure the observed phenotype is due to PLK1 inhibition.
-
Consider Resistance Mechanisms: Some cancer cells can develop resistance to PLK1 inhibitors through various mechanisms, such as overexpression of efflux pumps or mutations in the drug-binding site.
Quantitative Data
Table 1: this compound and Other PLK1 Inhibitor IC50 Values in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HeLa | Cervical Cancer | 1,600 (for peptide 1010pT) |
| This compound | HL60 | Acute Promyelocytic Leukemia | Not Specified |
| This compound | SNU387/499 | Hepatocellular Carcinoma | Not Specified |
| This compound | HepG2 | Hepatocellular Carcinoma | Not Specified |
| Volasertib | H526 | Small Cell Lung Cancer | 40 |
| Volasertib | NCI-H82 | Small Cell Lung Cancer | 550 |
| Onvansertib | H526 | Small Cell Lung Cancer | Not Specified |
| Rigosertib | H526 | Small Cell Lung Cancer | Not Specified |
Note: IC50 values can vary significantly based on the assay conditions, such as incubation time and the specific endpoint being measured.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is to determine the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of downstream targets.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated and total forms of PLK1 downstream targets (e.g., Cdc25C, Wee1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
Visualizations
Caption: Simplified PLK1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound in vitro experiments.
References
stability of PLK1-IN-9 in DMSO at -20°C
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the Polo-like Kinase 1 (PLK1) inhibitor, PLK1-IN-9. The following information addresses common questions and potential issues related to the stability of this compound when stored in Dimethyl Sulfoxide (DMSO) at -20°C, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a DMSO stock solution at -20°C?
A1: While specific, publicly available stability data for this compound in DMSO at -20°C is limited, general best practices for small molecule inhibitors suggest that stock solutions in high-purity, anhydrous DMSO can be stable for several months when stored properly at -20°C. However, stability is compound-specific and can be influenced by various factors. For long-term storage (greater than 6 months), -80°C is recommended.
Q2: What factors can contribute to the degradation of this compound in a DMSO stock solution?
A2: Several factors can compromise the stability of this compound in DMSO:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. Water can lead to the hydrolysis of susceptible functional groups within the molecule.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause the compound to precipitate out of solution, leading to a decrease in the effective concentration.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is advisable to store solutions in amber vials or otherwise protected from light.
-
Oxidation: The presence of oxygen can lead to the oxidation of the compound. While DMSO itself is relatively stable, impurities or absorbed water can facilitate oxidative processes.
Q3: How can I minimize the degradation of my this compound DMSO stock solution?
A3: To ensure the integrity of your this compound stock solution, follow these best practices:
-
Use High-Purity Anhydrous DMSO: Start with a fresh, high-quality DMSO to minimize water content.
-
Aliquot Stock Solutions: Upon initial dissolution, create single-use aliquots to avoid multiple freeze-thaw cycles.
-
Proper Storage: Store aliquots at -20°C for short-to-medium-term storage and at -80°C for long-term storage. Protect from light by using amber vials or by wrapping tubes in foil.
-
Equilibrate to Room Temperature: Before opening a vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the cold tube.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A4: Yes, inconsistent experimental outcomes are a common sign of compound degradation. If you observe a diminished or variable effect of this compound, it is crucial to assess the integrity of your stock solution. Degradation can lead to a lower effective concentration of the active inhibitor, resulting in reduced target engagement and biological effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when using this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or No Inhibitory Effect | 1. Degradation of this compound: The stock solution may have degraded over time or due to improper storage. 2. Precipitation of this compound: The compound may have precipitated out of the DMSO stock or upon dilution into aqueous media. 3. Inaccurate Concentration: Errors in initial weighing or dilution calculations. | 1. Prepare Fresh Stock: Prepare a new stock solution of this compound from solid material. 2. Check for Precipitates: Visually inspect the stock solution for any solid particles. If precipitation is suspected upon dilution, consider optimizing the final DMSO concentration in your assay (typically <0.5%). 3. Verify Concentration: If possible, confirm the concentration of the stock solution using analytical methods such as HPLC-UV. |
| High Variability Between Replicates | 1. Inconsistent Aliquotting: Uneven distribution of the compound if not fully dissolved or if precipitation has occurred. 2. Edge Effects in Plates: Evaporation or temperature gradients across a multi-well plate. | 1. Ensure Complete Dissolution: Vortex or sonicate gently to ensure the compound is fully dissolved before aliquoting. 2. Proper Plate Sealing and Incubation: Use appropriate plate seals to minimize evaporation and ensure uniform temperature during incubation. |
| Unexpected Cellular Toxicity | 1. Degradation Products: The degradation products of this compound may have their own cytotoxic effects. 2. High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high. | 1. Use Freshly Prepared Solutions: Minimize the use of old stock solutions where degradation is more likely. 2. Maintain Low Final DMSO Concentration: Ensure the final DMSO concentration in your experiments is at a non-toxic level, typically below 0.5%. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolving the compound.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to a few months) or at -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in DMSO by HPLC-MS
This protocol provides a general framework for evaluating the stability of your this compound stock solution.
-
Initial Analysis (T=0):
-
Thaw a fresh aliquot of your this compound DMSO stock solution.
-
Dilute a small sample of the stock solution to a suitable concentration for analysis with an appropriate solvent system.
-
Analyze the sample by HPLC-MS to obtain the initial peak area and confirm the mass of the parent compound.
-
-
Incubation:
-
Place the remaining aliquot of the stock solution at -20°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6 months), retrieve the stored aliquot.
-
Thaw, dilute, and analyze the sample using the same HPLC-MS method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area and/or the appearance of new peaks corresponding to degradation products would indicate instability.
-
Visualizations
Caption: Simplified PLK1 signaling pathway in the G2/M phase transition.
preventing PLK1-IN-9 precipitation in cell culture media
Welcome to the technical support center for PLK1-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may be encountered during experiments with this Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal results, it is recommended to dissolve this compound in dimethylsulfoxide (DMSO) to prepare a concentrated stock solution.[1]
Q2: How should I store the this compound stock solution?
A2: The DMSO stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.[1][2]
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds like many kinase inhibitors when a concentrated DMSO stock is diluted in an aqueous medium.[2][3][4] To prevent this, it is advisable to perform a serial dilution of your stock solution in DMSO to a lower concentration before adding it to the cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.5%, and ideally is 0.1% or lower, to avoid solvent-induced cytotoxicity.[1][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1][2][3]
Q4: Why does this compound precipitate when diluted in aqueous buffers?
A4: this compound, like many small molecule kinase inhibitors, is a lipophilic compound with low aqueous solubility.[2] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate as the percentage of the organic solvent (DMSO) decreases significantly, and the aqueous environment cannot maintain its solubility.[2]
Q5: What is the maximum concentration of DMSO that can be used in my experiments?
A5: The tolerance for DMSO varies between different cell lines and assay types. It is crucial to keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[2][3]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon diluting the DMSO stock solution in cell culture medium or aqueous buffer. | Low Aqueous Solubility: The inherent chemical properties of this compound limit its solubility in water-based solutions.[2] | Optimize Dilution: Instead of adding the inhibitor directly to the final volume of the aqueous buffer, perform serial dilutions in a medium containing a decreasing percentage of DMSO.[2] Add the stock solution dropwise while vortexing or stirring the medium.[3] |
| "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic compounds.[2] | Check Buffer Composition: If possible, test the solubility in buffers with lower salt concentrations. | |
| Rapid Dilution: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations and immediate precipitation.[2] | Slow Addition and Mixing: Add the stock solution slowly to the vortex of the liquid to ensure rapid dispersion.[4] | |
| Low Temperature of Medium: Solubility can be lower at colder temperatures. | Warm the Medium: Gently warm the cell culture medium or buffer to 37°C before adding the inhibitor stock solution.[3][4] | |
| Solution is initially clear but becomes cloudy or shows precipitation over time. | Compound Instability: The compound may be degrading over time in the aqueous environment.[1] | Perform Stability Study: Determine the half-life of this compound in your specific media and under your culture conditions. You may need to replenish the compound by changing the media more frequently.[1] |
| Interaction with Media Components: Serum proteins in the cell culture medium may bind to the inhibitor, reducing its effective concentration and potentially causing aggregation.[1] | Consider Serum-Free/Low-Serum Conditions: If your experimental design allows, assess the activity and stability of the inhibitor in serum-free or low-serum media.[1] | |
| Inconsistent results between experiments. | Variability in Compound Handling: Inconsistent preparation of stock solutions and dilutions can lead to variability. | Standardize Protocols: Adhere strictly to standardized protocols for compound dissolution, storage, and addition to cultures. Ensure consistent cell seeding densities and incubation times.[1] |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. | Aliquot Stock Solutions: Prepare single-use aliquots of the high-concentration stock solution to minimize freeze-thaw cycles.[1][2] |
Quantitative Data
The following table summarizes solubility data for a representative poorly soluble kinase inhibitor, which can be used as a general guideline for this compound. It is highly recommended to experimentally determine the solubility of this compound in your specific buffer systems.
| Solvent | Approximate Solubility | Recommendation |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions.[2] |
| Ethanol | ~5 mg/mL | May be used for intermediate dilutions.[2] |
| Water | < 0.1 mg/mL | Essentially insoluble.[2] |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in standard aqueous buffers.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired high-concentration stock (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes. If the powder does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[2]
-
Once fully dissolved, create small working aliquots (e.g., 10-20 µL) in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To prepare a series of dilutions for testing in a cellular assay with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create intermediate stock concentrations.
-
Warm the cell culture medium to 37°C.
-
Add the appropriate volume of the intermediate DMSO stock solutions to the pre-warmed medium to achieve the final desired concentrations of this compound. Ensure the final volume of DMSO does not exceed 0.1% of the total volume.
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
Protocol 3: Cell Viability Assay (General Protocol)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution in DMSO
-
Sterile 96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[5]
-
Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO only).[5]
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C and 5% CO2.[5]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[6]
Visualizations
Caption: Simplified PLK1 Signaling Pathway.
References
dealing with PLK1-IN-9 resistance in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing resistance to the Polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-9, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a critical regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. By binding to the ATP-binding site of PLK1, this compound disrupts these essential mitotic processes, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[1] PLK1 is frequently overexpressed in a wide range of human cancers, making it a promising target for cancer therapy.
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, based on studies with other PLK1 inhibitors such as BI2536 and volasertib, several key mechanisms are likely responsible:
-
Target Alteration: Mutations in the ATP-binding domain of the PLK1 gene can prevent or reduce the binding affinity of this compound to its target.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, particularly multidrug resistance protein 1 (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Signaling Pathway Alterations: Cancer cells can develop resistance by activating alternative survival pathways to compensate for PLK1 inhibition. Two notable pathways are:
-
PI3K/AKT Pathway: Activation of this pathway can promote cell survival and proliferation, overriding the apoptotic signals induced by this compound.
-
AXL/TWIST1 Signaling Axis: Activation of this pathway can induce an epithelial-to-mesenchymal transition (EMT) and lead to the upregulation of drug efflux pumps like ABCB1.[2]
-
Q3: How can I determine if my cell line has developed resistance to this compound?
The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guide
This guide provides a systematic approach to investigating the potential mechanisms of this compound resistance in your cancer cell line.
Issue: Increased IC50 of this compound in my cancer cell line.
Potential Cause 1: Alteration in the PLK1 Target
-
Troubleshooting Steps:
-
Sequence the PLK1 Kinase Domain: Amplify the region of the PLK1 gene encoding the kinase domain from both the parental and resistant cell lines using PCR and perform Sanger sequencing to identify any potential mutations.
-
Compare Sequences: Align the sequences from the resistant and parental cells to identify any amino acid changes in the ATP-binding pocket of PLK1.
-
Potential Cause 2: Increased Drug Efflux
-
Troubleshooting Steps:
-
Quantify ABCB1 mRNA Levels: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the ABCB1 gene in both parental and resistant cells. A significant upregulation in the resistant line is indicative of this mechanism.
-
Assess ABCB1 Protein Expression: Perform a Western blot to compare the protein levels of ABCB1 in parental and resistant cells.
-
Conduct a Functional Assay: Treat the resistant cells with this compound in the presence and absence of a known ABCB1 inhibitor (e.g., verapamil (B1683045) or tariquidar). A restoration of sensitivity to this compound in the presence of the ABCB1 inhibitor strongly suggests that increased drug efflux is a key resistance mechanism.
-
Potential Cause 3: Activation of Alternative Survival Pathways
-
Troubleshooting Steps:
-
Analyze PI3K/AKT Pathway Activation: Perform a Western blot to examine the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT (at Ser473) and its downstream targets. Increased phosphorylation in the resistant cells, especially in the presence of this compound, suggests activation of this bypass pathway.
-
Investigate AXL/TWIST1 Signaling: Use Western blotting to assess the protein levels of AXL and TWIST1 in both parental and resistant cell lines. An upregulation of these proteins in the resistant line points towards the involvement of this pathway.
-
Combination Treatment: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor or an AXL inhibitor). If this combination restores sensitivity, it confirms the role of that pathway in mediating resistance.
-
Data Presentation
Table 1: Representative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Status | This compound IC50 (nM) | Fold Resistance |
| HCT-116 | Colon Cancer | Parental (Sensitive) | 26.0 | - |
| HCT-116-RES | Colon Cancer | Resistant | 520.0 | 20.0 |
| MCF-7 | Breast Cancer | Parental (Sensitive) | 8.6 | - |
| MCF-7-RES | Breast Cancer | Resistant | 258.0 | 30.0 |
| MV4-11 | Acute Myeloid Leukemia | Parental (Sensitive) | 47.4 | - |
| MV4-11-RES | Acute Myeloid Leukemia | Resistant | 948.0 | 20.0 |
Table 2: Molecular Characteristics of Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Cell Line | PLK1 Mutation | ABCB1 mRNA Fold Change | ABCB1 Protein Fold Change | p-AKT (Ser473) Fold Change |
| HCT-116 | Wild-Type | 1.0 | 1.0 | 1.0 |
| HCT-116-RES | None Detected | 15.2 | 12.5 | 3.8 |
| MCF-7 | Wild-Type | 1.0 | 1.0 | 1.0 |
| MCF-7-RES | Gatekeeper Mutation (e.g., C67V) | 2.1 | 1.8 | 1.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression.
Western Blotting for Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK1, ABCB1, p-AKT (Ser473), total AKT, AXL, TWIST1, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for ABCB1 mRNA
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of ABCB1 mRNA in the resistant cells compared to the parental cells using the 2-ΔΔCt method.
ABCB1 Functional Assay (Calcein-AM Efflux Assay)
-
Cell Seeding: Seed parental and resistant cells in a 96-well black, clear-bottom plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without an ABCB1 inhibitor (e.g., 10 µM verapamil) for 30 minutes.
-
Substrate Addition: Add the fluorescent ABCB1 substrate Calcein-AM (1 µM) to all wells and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Compare the fluorescence intensity in the resistant cells with and without the ABCB1 inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates functional ABCB1-mediated efflux.
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Key resistance pathways to PLK1 inhibition.
References
Technical Support Center: Minimizing PLK1-IN-9 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize potential toxicities associated with the Polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-9, in animal models. While specific in vivo toxicity data for this compound is limited in publicly available literature, this guide draws upon extensive research on other PLK1 inhibitors to offer general strategies and protocols for toxicity mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the expected toxicities associated with PLK1 inhibitors in animal models?
A1: PLK1 is a critical regulator of mitosis, and its inhibition can affect rapidly dividing cells, including those in cancerous tissues and healthy tissues. Based on preclinical and clinical studies of various PLK1 inhibitors, the most commonly observed toxicities are hematological. These dose-limiting toxicities often include:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, increasing the risk of infection.
-
Thrombocytopenia: A reduction in platelet count, which can lead to impaired blood clotting and increased bleeding.
-
Anemia: A decrease in red blood cells or hemoglobin, leading to reduced oxygen-carrying capacity of the blood.[1][2]
Other reported adverse events for some PLK1 inhibitors have included venous thrombotic emboli.[3] It is crucial to monitor for these potential side effects during in vivo studies.
Q2: How can I proactively minimize the toxicity of this compound in my animal experiments?
A2: Several strategies can be employed to mitigate the toxicity of PLK1 inhibitors:
-
Formulation Optimization: For hydrophobic compounds like many kinase inhibitors, optimizing the formulation can enhance solubility and bioavailability. This may allow for the administration of lower, less toxic doses while maintaining efficacy. Strategies include using co-solvents, surfactants, or developing lipid-based or nanoparticle formulations.[4][5][6]
-
Dose-Escalation Studies: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a low dose and gradually increase it in different cohorts while closely monitoring for signs of toxicity.
-
Alternative Dosing Schedules: Instead of daily dosing, consider intermittent dosing schedules (e.g., three times a week, or five days on/two days off). This can allow for recovery of healthy tissues, particularly the bone marrow, between doses.
-
Combination Therapy: Combining a PLK1 inhibitor with another anti-cancer agent can have synergistic effects, potentially allowing for a reduction in the dose of the PLK1 inhibitor and thereby decreasing its toxicity.[7][8][9]
-
Increased Selectivity: While this compound is a specific molecule, a general principle for reducing toxicity is to use inhibitors with high selectivity for PLK1 over other kinases, especially other PLK family members, to minimize off-target effects.[10][11] Inhibitors targeting the Polo-Box Domain (PBD) of PLK1 are being explored as a strategy to achieve higher selectivity.[10][12][13]
-
Deuteration: Preclinical studies on other PLK1 inhibitors have shown that deuterating the molecule (replacing hydrogen with its heavier isotope, deuterium) can improve the safety profile and reduce toxicity in animal models.[14] This is a potential long-term strategy in the development of safer PLK1 inhibitors.[7][15][16][17][18]
Q3: What are the signs of toxicity I should monitor for in my animal models?
A3: Closely monitor the animals throughout the study for both physical and physiological signs of toxicity.
Clinical Signs:
-
Weight loss
-
Reduced food and water intake
-
Changes in posture or gait
-
Lethargy or reduced activity
-
Ruffled fur
-
Signs of bleeding or bruising
Hematological Parameters:
-
Regularly collect blood samples (e.g., via tail vein or retro-orbital bleeding) to perform complete blood counts (CBCs). Pay close attention to neutrophil, platelet, and red blood cell counts.
Biochemical Parameters:
-
At the end of the study, or if severe toxicity is observed, collect blood for serum biochemistry analysis to assess liver and kidney function (e.g., ALT, AST, creatinine, BUN).
Histopathology:
-
Upon completion of the study, perform a thorough necropsy and collect major organs (liver, spleen, bone marrow, kidneys, etc.) for histopathological examination to identify any tissue damage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant weight loss (>15-20%) in treated animals. | Compound toxicity. | - Reduce the dose of this compound.- Switch to an intermittent dosing schedule.- Re-evaluate the formulation for potential vehicle-related toxicity. |
| Severe neutropenia or thrombocytopenia observed in CBCs. | On-target toxicity due to PLK1 inhibition in hematopoietic progenitor cells. | - Implement a "drug holiday" to allow for bone marrow recovery.- Reduce the dose or frequency of administration.- Consider co-administration of supportive care agents (e.g., G-CSF for neutropenia), though this may complicate the interpretation of efficacy studies. |
| Precipitation of this compound in the dosing formulation. | Poor solubility of the compound in the chosen vehicle. | - Test different biocompatible solvent systems (e.g., mixtures of DMSO, PEG300, Tween 80, and saline).- Prepare fresh formulations before each administration.- Consider micronization or nano-milling to increase the surface area for dissolution. |
| High variability in efficacy and/or toxicity between animals. | Inconsistent drug exposure due to poor oral bioavailability or formulation issues. | - Optimize the formulation to improve solubility and absorption.- Ensure accurate and consistent administration of the compound (e.g., proper oral gavage technique).- Increase the number of animals per group to improve statistical power. |
| Lack of tumor growth inhibition at non-toxic doses. | Insufficient drug exposure at the tumor site or inherent resistance of the tumor model. | - Confirm target engagement in the tumor tissue (e.g., by measuring downstream biomarkers of PLK1 activity).- Explore combination therapies to enhance anti-tumor efficacy.- Test the compound in different, potentially more sensitive, cancer models. |
Quantitative Data Summary
The following tables summarize toxicity data from preclinical and clinical studies of various PLK1 inhibitors. This information can serve as a reference for the potential toxicities that might be observed with this compound.
Table 1: Hematological Toxicities of Selected PLK1 Inhibitors in Clinical Trials
| Inhibitor | Phase | Dose-Limiting Toxicities | Reference(s) |
| BI 2536 | I/II | Neutropenia | [3][10] |
| Volasertib (BI 6727) | III | Hematological toxicity | [10] |
| GSK461364 | I | Neutropenia, Thrombocytopenia, Venous thrombotic emboli | [3] |
| Rigosertib | I/II | Hematuria, Dysuria | [3] |
Table 2: Preclinical Toxicity Comparison of a Deuterated vs. Non-deuterated PLK1 Inhibitor
| Compound | Animal Model | Key Toxicity Findings | Reference(s) |
| NMS-P937 | Sprague-Dawley Rats | 1/3 of rats died in a 14-day repeated administration study. | [14] |
| PR00012 (Deuterated NMS-P937) | Sprague-Dawley Rats | No deaths in a 14-day repeated administration study. | [14] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment in a Xenograft Mouse Model [19][20][21][22][23]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into control and treatment groups (n=8-10 mice per group).
-
Dosing:
-
Control Group: Administer the vehicle used to dissolve this compound.
-
Treatment Group(s): Administer this compound at various doses and schedules.
-
-
Toxicity Monitoring:
-
Record body weight and clinical signs of toxicity daily or three times per week.
-
Collect blood samples periodically for complete blood counts.
-
-
Efficacy Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a set duration.
-
Terminal Procedures: At the end of the study, euthanize the animals, collect blood for serum biochemistry, and harvest tumors and major organs for histopathological analysis.
Protocol 2: Evaluation of Hematological Toxicity in Mice [8][24][25][26][27]
-
Blood Collection:
-
Collect 50-100 µL of blood from the tail vein, saphenous vein, or via retro-orbital bleeding into EDTA-coated tubes to prevent coagulation.
-
Perform blood collection at baseline (before treatment) and at regular intervals during the treatment period (e.g., weekly).
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as:
-
White Blood Cell (WBC) count
-
Neutrophil, lymphocyte, and monocyte counts
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
-
Data Analysis:
-
Compare the hematological parameters of the treated groups to the vehicle control group at each time point.
-
Analyze the data for statistically significant changes.
-
-
Bone Marrow Analysis (Optional):
-
At the end of the study, flush the femur and tibia with PBS to collect bone marrow cells.
-
Perform flow cytometry to analyze different hematopoietic progenitor cell populations.
-
Prepare bone marrow smears for cytological examination.
-
Visualizations
Caption: Simplified PLK1 signaling pathway in the G2/M phase of the cell cycle.
Caption: General experimental workflow for in vivo toxicity and efficacy studies.
Caption: Logical relationship of strategies to mitigate PLK1 inhibitor toxicity.
References
- 1. A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLK1 inhibition impairs erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity modelling of Plk1-targeted therapies in genetically engineered mice and cultured primary mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Evaluation of the Acute and Sub-Acute Oral Toxicity of Jaranol in Kunming Mice [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of PLK1-IN-9
Welcome to the technical support center for PLK1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this potent polo-like kinase 1 (PLK1) inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor of polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Its chemical structure (CAS No. 893772-67-3) suggests it is a lipophilic compound with poor aqueous solubility, a common characteristic of many kinase inhibitors.[3] This poor solubility is a primary factor that can limit its oral bioavailability, potentially leading to low and variable drug exposure in preclinical and clinical studies.[4][5]
Q2: What are the primary reasons for the presumed low bioavailability of this compound?
A2: The low bioavailability of this compound can likely be attributed to several factors:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[6][7]
-
First-Pass Metabolism: Like many kinase inhibitors, this compound may be subject to extensive metabolism in the liver (first-pass effect) before it reaches systemic circulation, reducing the amount of active drug.[4][5]
-
P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the compound back into the GI lumen, limiting its net absorption.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[1][8][9]
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (e.g., micronization, nanosuspension) can improve its dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution.[1]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubilization in the GI tract and promote lymphatic absorption, potentially bypassing first-pass metabolism.[2][4][8]
-
Salt Formation: If the compound has ionizable groups, forming a salt can improve its solubility and dissolution rate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low and variable efficacy in vivo (oral administration) | Poor and inconsistent absorption due to low bioavailability. | 1. Conduct a pharmacokinetic (PK) study to determine the absolute bioavailability. 2. Implement a formulation strategy to enhance solubility and absorption (see Experimental Protocols below). |
| Precipitation of this compound in aqueous buffers for in vitro assays | The compound's low aqueous solubility is exceeded upon dilution from a high-concentration organic stock (e.g., DMSO).[3] | 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance limit for your cell line or assay. 3. Use a formulation approach, such as a cyclodextrin (B1172386) complex or a nanosuspension, to prepare the dosing solution. |
| Inconsistent results between experimental batches | Variability in the solid-state properties (e.g., crystallinity, particle size) of the this compound powder. | 1. Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and particle size analysis. 2. Standardize the procedure for preparing solutions and formulations. |
| High inter-animal variability in PK studies | Formulation instability or food effects. | 1. Assess the stability of the formulation under simulated gastric and intestinal conditions. 2. Investigate the effect of food on the absorption of this compound by dosing in both fasted and fed states. |
Experimental Protocols
Here are detailed methodologies for key experiments to improve and assess the bioavailability of this compound.
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Deionized water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a 1% (w/v) solution of the stabilizer in deionized water.
-
Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 5 mg/mL.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Confirm the crystalline state of the nanoparticles by XRPD.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by incorporating it into a lipid-based formulation.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region for a combination of the selected excipients.
-
Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the optimized ratio.
-
Dissolve this compound in the SEDDS pre-concentrate with gentle heating and vortexing.
-
Characterize the resulting formulation for its self-emulsification time, droplet size, and robustness to dilution.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations.
Animals:
-
Male Sprague-Dawley rats or BALB/c mice.
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation (e.g., nanosuspension, SEDDS, or a simple suspension as a control) orally via gavage. A separate group will receive an intravenous (IV) dose of this compound dissolved in a suitable vehicle to determine absolute bioavailability.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) using appropriate software.
Data Presentation
The following tables provide a template for summarizing the quantitative data from your experiments.
Table 1: In Vitro Characterization of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Solubility in Water (µg/mL) |
| Unprocessed this compound | > 2000 | > 0.5 | N/A | < 1 |
| Nanosuspension | 150 - 300 | < 0.3 | -20 to -30 | 10 - 20 |
| SEDDS (upon dilution) | 50 - 150 | < 0.2 | -5 to +5 | > 100 (in emulsion) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Suspension | 50 ± 15 | 2.0 | 200 ± 75 | < 5 |
| Nanosuspension | 250 ± 50 | 1.0 | 1000 ± 200 | 20 - 30 |
| SEDDS | 400 ± 80 | 0.5 | 1800 ± 350 | 40 - 50 |
Visualizations
Below are diagrams illustrating key workflows and relationships described in this guide.
Caption: Workflow for improving the bioavailability of this compound.
Caption: Troubleshooting logic for in vivo efficacy issues with this compound.
This technical support center provides a starting point for addressing the bioavailability challenges of this compound. Successful formulation development will require careful experimentation and characterization to identify the most suitable approach for your specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. genecards.org [genecards.org]
- 4. Computational Design of Targeted Inhibitors of Polo-Like Kinase 1 (Plk1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLK1-IN-10 | CAS 2991469-21-5 | PLK1抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for variations in Polo Like Kinase 1 conformation and intracellular stability induced by ATP competitive and novel non-competitive abbapolin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine/threonine-protein kinase PLK1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining PLK1-IN-9 Dosage for Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of PLK1-IN-9 for xenograft studies. The following information, presented in a question-and-answer format, addresses potential challenges and provides detailed protocols to ensure successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in a xenograft study?
Q2: How do I formulate this compound for in vivo administration, given its likely poor water solubility?
Like many kinase inhibitors, this compound is expected to have low aqueous solubility. A common approach for formulating such compounds for in vivo studies involves a multi-component vehicle system. Here are a few widely used formulations:
-
10% DMSO, 40% PEG400, 50% Saline: This is a frequently used vehicle for poorly soluble compounds.
-
0.5% Methylcellulose (or CMC) + 0.1% Tween 80 in water: This creates a suspension suitable for oral or intraperitoneal administration.
-
50:50 DMSO:Corn Oil Mixture: This can be a suitable option, but the final concentration of DMSO should be kept low (ideally <1%) to minimize toxicity.
It is imperative to test the solubility and stability of this compound in your chosen vehicle before initiating animal studies.
Q3: What is a Maximum Tolerated Dose (MTD) study and why is it essential?
An MTD study is a critical first step in preclinical in vivo research to determine the highest dose of a drug that can be administered without causing unacceptable side effects.[1] This study is vital for establishing a therapeutic window and selecting appropriate doses for subsequent efficacy studies. The MTD is typically determined by observing clinical signs of toxicity, body weight loss, and in some cases, hematological parameters.
Q4: How can I monitor the in vivo activity of this compound?
Beyond observing tumor growth inhibition, it is highly recommended to assess target engagement through pharmacodynamic (PD) biomarkers. For PLK1 inhibitors, a key PD marker is the phosphorylation status of its downstream substrate, TCTP (Translationally Controlled Tumor Protein).[2] A decrease in phosphorylated TCTP (pTCTP) in tumor tissue or peripheral blood mononuclear cells (PBMCs) following treatment indicates that this compound is hitting its target.[2]
Q5: My xenograft tumors are growing at highly variable rates. How can I troubleshoot this?
Variability in xenograft tumor growth is a common issue that can confound study results. Several factors can contribute to this:
-
Cell Health: Ensure the cancer cells used for implantation are in a logarithmic growth phase and have high viability.
-
Implantation Technique: Standardize the injection volume, cell number, and anatomical location for each mouse. The use of Matrigel can sometimes improve tumor take-rate and consistency.
-
Animal Health and Husbandry: Use mice of the same age, sex, and genetic background. House them in a controlled environment with consistent light/dark cycles, temperature, and humidity.
-
Underlying Health Issues: Infections in the animal colony can impact tumor growth and overall animal health.
Careful standardization of your experimental procedures is key to minimizing variability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in formulation | Poor solubility in the chosen vehicle; incorrect preparation method. | Test alternative vehicle formulations. Prepare the formulation fresh before each use. Use gentle heating or sonication to aid dissolution. Perform a small-scale solubility test before preparing a large batch. |
| Signs of toxicity in mice (e.g., >15% weight loss, lethargy, ruffled fur) | The administered dose is above the MTD. | Reduce the dosage. Decrease the frequency of administration. Re-evaluate the MTD with a more gradual dose escalation. |
| No significant tumor growth inhibition | Insufficient dosage or bioavailability; inactive compound; tumor model resistance. | Increase the dosage, ensuring it remains below the MTD. Optimize the formulation and administration route to improve bioavailability. Confirm target engagement using pharmacodynamic markers (e.g., pTCTP). Consider using a different cancer cell line for the xenograft model. |
| High variability in tumor volume within a treatment group | Inconsistent cell implantation; variable drug administration; inherent tumor heterogeneity. | Refine and standardize cell implantation and drug administration techniques. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mg/mL solution, you will need 10 mg.
-
Initial Solubilization: Add 100 µL of DMSO to the powder. Vortex or sonicate until the compound is fully dissolved. This creates a 10% DMSO component.
-
Add Co-solvent: Add 400 µL of PEG400 to the DMSO solution. Mix thoroughly until the solution is clear. This creates a 40% PEG400 component.
-
Final Dilution: Slowly add 500 µL of sterile saline to the mixture while vortexing. This brings the total volume to 1 mL and creates the final 50% aqueous component.
-
Final Formulation: The final vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Storage: Prepare the formulation fresh before each administration. Do not store for extended periods.
Protocol 2: Maximum Tolerated Dose (MTD) Study of this compound
Objective: To determine the MTD of this compound in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with established xenografts)
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Animal Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into several dose groups (e.g., 3-5 mice per group). Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose escalation scheme should be based on any available in vitro data and the dosages of other PLK1 inhibitors.
-
Administration: Administer this compound or vehicle via the desired route (e.g., i.p. injection) at a set frequency (e.g., daily or every other day) for a defined period (e.g., 1-2 weeks).
-
Monitoring:
-
Body Weight: Measure and record the body weight of each mouse daily.
-
Clinical Signs: Observe the mice daily for any signs of toxicity, such as changes in posture, activity, or fur texture.
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Width² x Length) / 2.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or other severe signs of toxicity.
Data Presentation
Table 1: In Vivo Dosages of Various PLK1 Inhibitors in Xenograft Models
| PLK1 Inhibitor | Dosage | Administration Route | Xenograft Model | Reference |
| Volasertib | 20 mg/kg, weekly | Intraperitoneal (i.p.) | H526 (SCLC) | [3] |
| Rigosertib | 250 mg/kg, daily | Intraperitoneal (i.p.) | SCLC PDX | [3] |
| Onvansertib | 60 mg/kg, 10 days on/4 days off | Oral | SCLC PDX | [3] |
| GSK461364 | 50 mg/kg, every other day | Intraperitoneal (i.p.) | SK-N-AS (Neuroblastoma) | [4] |
This table provides examples of dosages for other PLK1 inhibitors and should be used as a general reference for designing the MTD study for this compound. Direct extrapolation of these doses is not recommended.
Visualizations
Caption: PLK1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a typical xenograft study with this compound.
Caption: Troubleshooting decision tree for common issues in xenograft studies.
References
- 1. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardiffoncology.com [cardiffoncology.com]
- 3. PLK1 inhibition impairs erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal Xenograft Tumor Growth Variability in Nude Mice Infected with Corynebacterium bovis as a Single Pathogenic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PLK1-IN-9: A Technical Support Guide for Consistent and Reliable Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the Polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-9. Our aim is to facilitate smooth experimental workflows and ensure the generation of reproducible and dependable data.
Troubleshooting Guide: Inconsistent Results
Inconsistent experimental outcomes with this compound can be a significant hurdle. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in Mitotic Arrest Phenotype
Symptom: The percentage of cells arrested in mitosis varies significantly between experiments, even under seemingly identical conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cell Line-Specific Sensitivity | Different cell lines exhibit varied sensitivity to PLK1 inhibition.[1][2] It is crucial to determine the optimal concentration and incubation time for each cell line through a dose-response and time-course experiment. |
| Inhibitor Concentration | The phenotypic outcome of PLK1 inhibition is highly concentration-dependent, with possibilities of a G2 phase arrest or a mitotic block.[2] Perform a careful titration of this compound to identify the concentration that yields the desired and most consistent mitotic arrest phenotype. |
| PLK1 Expression Levels | Transformed cells may have higher PLK1 expression levels, requiring higher inhibitor concentrations for effective mitotic entry inhibition.[2] If possible, quantify PLK1 expression in your cell model to guide concentration selection. |
| Inherent Stochasticity of the Signaling Network | The signaling network governing mitotic entry has inherent properties that can lead to variability in the timing of mitotic events upon PLK1 inhibition.[1] For time-lapse imaging, analyze a sufficient number of single cells to account for this variability. For population-based assays, ensure tight cell synchronization. |
Problem 2: Discrepancies in Cell Viability/Cytotoxicity Data
Symptom: IC50 or GI50 values for this compound show poor reproducibility across assay plates or experimental repeats.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inhibitor Solubility and Stability | Like many small molecule kinase inhibitors, this compound may have poor aqueous solubility, leading to precipitation upon dilution into aqueous media.[3] Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration is consistent across all wells and is below 0.5% to avoid solvent-induced cytotoxicity.[3] |
| Compound Precipitation Over Time | Even if not immediately visible, the inhibitor may precipitate out of the solution during the incubation period, leading to a decrease in the effective concentration.[3] Consider using a surfactant like Tween-20 (0.01-0.05%) in the final assay buffer to improve solubility.[3] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability in viability readouts. Optimize and strictly control the cell seeding density to ensure uniform growth. |
| Assay-Specific Artifacts | The choice of viability assay (e.g., MTT, CellTiter-Glo®) can influence results. Ensure the chosen assay is not affected by the chemical properties of this compound or the experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of small molecule kinase inhibitors like this compound.[3] It is advisable to use fresh, anhydrous DMSO.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q3: I observe a precipitate when I dilute my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A3: This is a common issue due to the low aqueous solubility of many kinase inhibitors.[3] To mitigate this, you can try the following:
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions.
-
Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your final assay buffer.[3]
-
Sonication: Briefly sonicate the solution after dilution to help dissolve any small aggregates.[3]
-
Adjust pH: If the inhibitor has ionizable groups, systematically test a range of pH values for your buffer.[3]
Q4: Can this compound have off-target effects?
A4: Kinase inhibitors can potentially have off-target effects.[4] It is crucial to perform experiments to validate that the observed phenotype is a direct result of PLK1 inhibition. This can include rescue experiments with a drug-resistant PLK1 mutant or comparing the effects with other structurally different PLK1 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the direct inhibitory effect of this compound on PLK1 kinase activity by quantifying the amount of ADP produced.[5][6]
Materials:
-
Recombinant human PLK1 kinase
-
PLK1 substrate (e.g., casein or a specific peptide)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5][6]
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor.
-
Add 2 µL of diluted PLK1 enzyme in Kinase Buffer.
-
Initiate the reaction by adding 2 µL of a Substrate/ATP mix in Kinase Buffer.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Read the luminescence using a plate reader.
Cell Viability Assay (CellTiter-Glo® Format)
This assay determines the effect of this compound on cell proliferation and viability.[7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 72 hours).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curve.[7]
Visualizations
Caption: Simplified PLK1 signaling pathway for mitotic entry.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division | The EMBO Journal [link.springer.com]
- 2. Re-investigating PLK1 inhibitors as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of PLK1-IN-9 and Rigosertib
In the landscape of cancer therapeutics, Polo-like kinase 1 (PLK1) has emerged as a critical target due to its pivotal role in cell cycle regulation. This guide provides a detailed comparison of two inhibitors targeting this pathway: PLK1-IN-9, a research compound, and rigosertib (B1238547), a multi-kinase inhibitor that has undergone extensive clinical investigation. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This guide delves into the comparative efficacy of this compound and rigosertib. While both compounds exhibit inhibitory effects on the PLK1 pathway, they differ significantly in their target specificity and the extent of their characterization. Rigosertib is a multi-kinase inhibitor with a complex mechanism of action impacting PLK1, PI3K, and the Ras-Raf pathway. It has been evaluated in numerous cancer cell lines and clinical trials. In contrast, this compound is a less-characterized compound with demonstrated inhibitory activity against PLK1 in enzymatic assays. However, detailed data on its anti-proliferative effects on cancer cell lines are not widely available in the public domain.
Mechanism of Action
This compound is described as a Polo-like kinase 1 (PLK1) inhibitor. Its primary mechanism of action is the inhibition of PLK1's kinase activity. PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound is expected to induce mitotic arrest, leading to apoptosis in cancer cells that are highly dependent on this kinase for proliferation.
Rigosertib , on the other hand, is a multi-kinase inhibitor with a more complex and debated mechanism of action. It was initially identified as a non-ATP-competitive inhibitor of PLK1[1][2]. Subsequent research has revealed that rigosertib also impacts other critical signaling pathways. It has been shown to inhibit the PI3K/Akt pathway and to act as a RAS mimetic, thereby disrupting the Ras-Raf-MEK signaling cascade[3][4][5]. This multi-targeted approach suggests that rigosertib's anti-cancer effects may stem from the simultaneous disruption of several key pathways controlling cell growth, proliferation, and survival.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison of the efficacy of this compound and rigosertib, the following tables summarize the available quantitative data.
Table 1: Inhibitory Activity against PLK1
| Compound | Target | Assay Type | IC50/Ki Value | Reference |
| This compound | PLK1 with 1010pT peptide | Enzymatic | 1.6 µM | [6] |
| PLK1 with cdc25c peptide | Enzymatic | 0.8 µM | [6] | |
| PLK1 with PBIP peptide | Enzymatic | 1.4 µM | [6] | |
| Rigosertib | PLK1 | Enzymatic | 9 nM | [1][2] |
| PLK2 | Enzymatic | 260 nM | [7] | |
| PLK3 | Enzymatic | >10,000 nM | [7] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HeLa | Cervical Cancer | Data not publicly available | - |
| HL60 | Promyelocytic Leukemia | Data not publicly available | - | |
| SNU387 | Hepatocellular Carcinoma | Data not publicly available | - | |
| HepG2 | Hepatocellular Carcinoma | Data not publicly available | - | |
| Rigosertib | A549 | Lung Adenocarcinoma | <100 nM | [8] |
| MCF-7 | Breast Cancer | <100 nM | [8] | |
| MDA-MB-231 | Breast Cancer | <100 nM | [8] | |
| RPMI 8226 | Multiple Myeloma | >1 µM | [8] | |
| U87-MG | Glioblastoma | >1 µM | [8] | |
| NCI-H295R | Adrenocortical Carcinoma | ~100 nM | [9] | |
| BT27, DU145, PC3, H187, RF1, HCT15, SW480, KB | Various | 50-250 nM | [1] |
Note: The IC50 values for rigosertib can vary depending on the cell line and the duration of the assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
PLK1-IN-9: A Comparative Analysis of its Selectivity Against PLK Isoforms
For researchers and professionals in drug development, the precise targeting of protein kinases is a critical aspect of designing effective and safe therapeutics. This guide provides a detailed comparison of the selectivity profile of PLK1-IN-9, a potent inhibitor of Polo-like Kinase 1 (PLK1), against other members of the PLK family. The data presented herein is based on representative highly selective PLK1 inhibitors due to the limited public information on a compound specifically named "this compound". Onvansertib (NMS-P937) is used as a primary example to illustrate the principles of high selectivity for PLK1.
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle.[1] The family in humans consists of five members, PLK1, PLK2, PLK3, PLK4, and PLK5, each with distinct and sometimes overlapping functions.[2] PLK1 is the most extensively studied member and is a key regulator of multiple mitotic events, including centrosome maturation, spindle formation, and cytokinesis.[3][4] Its overexpression is a common feature in a wide range of human cancers, making it an attractive target for anticancer therapies.[2] However, the development of PLK1 inhibitors with high selectivity is paramount to minimize off-target effects that could arise from the inhibition of other PLK isoforms.
Selectivity Profile of a Representative PLK1 Inhibitor (Onvansertib)
The inhibitory activity of a selective PLK1 inhibitor is typically determined through in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The following table summarizes the IC50 values for Onvansertib (NMS-P937), a highly selective PLK1 inhibitor, against PLK1, PLK2, and PLK3.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 | 2 | 1 |
| PLK2 | >10,000 | >5000 |
| PLK3 | >10,000 | >5000 |
Data for Onvansertib (NMS-P937) from Selleckchem.[5]
This high degree of selectivity, with over 5000-fold preference for PLK1 over PLK2 and PLK3, is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of toxicities associated with the inhibition of other PLK family members.[5]
Experimental Protocols
The determination of the selectivity profile of a kinase inhibitor involves rigorous biochemical assays. A typical experimental workflow is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP consumed in the reaction.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts, a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA).
-
Dilute the purified recombinant human PLK1, PLK2, PLK3, and PLK4 enzymes to the desired concentrations in the reaction buffer.
-
Prepare a substrate solution containing a specific peptide substrate for PLKs and ATP at a concentration close to its Km value.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the kinase enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which involves two steps:
-
First, a reagent is added to deplete the remaining ATP.
-
Second, a detection reagent is added to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.
-
-
-
Data Analysis:
-
The luminescence data is normalized to controls (0% inhibition with no inhibitor and 100% inhibition with a broad-spectrum kinase inhibitor or no enzyme).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
PLK Isoform Signaling and the Impact of Selective Inhibition
The different PLK isoforms have distinct roles in cellular processes. Understanding these pathways is crucial to appreciating the importance of inhibitor selectivity.
Caption: Simplified diagram of distinct roles of PLK isoforms.
Selective inhibition of PLK1 by a compound like this compound is designed to primarily disrupt mitotic progression in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis, while sparing the functions of other PLK isoforms that are important in normal cellular processes. This targeted approach is hypothesized to lead to a wider therapeutic window and a better safety profile.
Conclusion
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
Validating the On-Target Activity of PLK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of Polo-like kinase 1 (PLK1) inhibitors, offering a framework for validating novel compounds like PLK1-IN-9. Due to the limited publicly available data specifically for "this compound," this guide utilizes the well-characterized clinical PLK1 inhibitor, Volasertib (BI 6727), as a primary example for comparison against other known PLK1 inhibitors. The principles and experimental protocols outlined here are broadly applicable for the validation of any novel PLK1 inhibitor.
Polo-like kinase 1 is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis.[1][2] This makes PLK1 an attractive target for anticancer therapies.[1][3][4] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[1]
Comparative Analysis of PLK1 Inhibitor Potency
The on-target activity of PLK1 inhibitors is primarily assessed through biochemical and cellular assays. Biochemical assays determine the direct inhibitory effect on the PLK1 enzyme, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Cellular assays measure the compound's effect on cancer cell lines, providing insights into its cell permeability and efficacy in a biological context.
Below is a summary of the in vitro inhibitory activities of several notable PLK1 inhibitors.
| Compound | Type | Biochemical IC50/Ki (PLK1) | Cellular IC50 (Various Cancer Cell Lines) | Selectivity Profile | Reference |
| Volasertib (BI 6727) | ATP-competitive | 0.87 nM (IC50) | Low nM range | 6-fold vs PLK2, 65-fold vs PLK3 | [2][5] |
| Onvansertib (NMS-P937) | ATP-competitive | 2 nM (IC50) | Nanomolar concentrations | >5000-fold vs PLK2/PLK3 | [3][5] |
| BI 2536 | ATP-competitive | 0.83 nM (IC50) | Not specified | Also inhibits BRD4 | [5] |
| Rigosertib (ON-01910) | Non-ATP-competitive | 9 nM (IC50) | Not specified | 30-fold vs PLK2, no activity vs PLK3 | [5] |
| GSK461364 | ATP-competitive | 2.2 nM (Ki) | Not specified | >1000-fold vs PLK2/3 | [5] |
| Poloxin | PBD inhibitor | 4.8 µM (IC50) | Not specified | ~4-fold vs PLK2 PBD, ~11-fold vs PLK3 PBD | [5] |
Experimental Protocols for On-Target Activity Validation
Accurate and reproducible experimental design is crucial for validating the on-target activity of PLK1 inhibitors. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PLK1.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 384-well plate containing 50 µM DTT, 25 ng of purified recombinant PLK1 enzyme, and 0.5 µg of a suitable substrate (e.g., casein).[6][7]
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations. Use a suitable solvent (e.g., 5% DMSO) as a positive control.[6][7]
-
Initiation of Reaction: Add 50 µM ATP to initiate the kinase reaction.[6][7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Measure the phosphorylation of the substrate. This can be done using various methods, such as radioactive assays (³²P-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify ADP production.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
Cellular Proliferation (MTT) Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, DU-145) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for a period of 72 hours to allow the compound to exert its effects.[1]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]
Live-Cell Target Engagement (NanoBRET™) Assay
This assay provides a quantitative measure of compound binding to PLK1 within living cells.
Protocol:
-
Cell Preparation: Use cells (e.g., HEK293) engineered to express a PLK1-NanoLuc® fusion protein.
-
Assay Setup: Plate the cells and treat them with the NanoBRET™ tracer and varying concentrations of the test inhibitor.
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The binding of the test compound to the PLK1-NanoLuc® fusion protein will displace the tracer, leading to a decrease in the BRET signal.[9][10]
-
Data Analysis: Determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the BRET signal. This value reflects the intracellular target engagement potency.[9][10]
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in validating PLK1 inhibitors.
Caption: Simplified PLK1 signaling pathway in the cell cycle.
Caption: Workflow for validating the on-target activity of PLK1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of PLK1 Inhibitors: A Guide for Researchers
A detailed comparison of PLK1-IN-9 (Cyclapolin 9) with other leading Polo-like Kinase 1 inhibitors, including Volasertib (B1683956), Onvansertib, Rigosertib, and GSK461364A. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in research and development.
Polo-like kinase 1 (PLK1) has emerged as a critical regulator of cell cycle progression, primarily during mitosis. Its overexpression is a common feature in a wide array of human cancers, often correlating with poor prognosis. This has positioned PLK1 as a promising therapeutic target for the development of novel anticancer agents. A number of small molecule inhibitors targeting PLK1 have been developed and are in various stages of preclinical and clinical evaluation. This guide presents a comparative analysis of this compound, identified as Cyclapolin 9, and other prominent PLK1 inhibitors: Volasertib (BI 6727), Onvansertib (NMS-P937), Rigosertib, and GSK461364A.
Performance Comparison of PLK1 Inhibitors
The following tables summarize the key performance indicators for this compound (Cyclapolin 9) and its counterparts, providing a quantitative basis for comparison.
Table 1: In Vitro Potency and Selectivity of PLK1 Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 (PLK1) | Selectivity |
| This compound (Cyclapolin 9) | PLK1 | ATP-competitive[1] | 500 nM[1][2] | Inactive against other kinases tested[1] |
| Volasertib (BI 6727) | PLK1, PLK2, PLK3 | ATP-competitive[3] | 0.87 nM[3][4][5] | PLK2 (IC50 = 5 nM), PLK3 (IC50 = 56 nM)[3][4][5][6][7] |
| Onvansertib (NMS-P937) | PLK1 | ATP-competitive[8] | 2 nM[5][8][9][10] | >5000-fold selective over PLK2/PLK3[5][11][12] |
| Rigosertib | PLK1, PI3K/Akt | Non-ATP-competitive[13][14][15] | 9 nM[5][13][14] | PLK2 (IC50 = 260 nM), No activity against PLK3[5] |
| GSK461364A | PLK1 | ATP-competitive[16][17] | Kᵢ = 2.2 nM[5][16][18] | >1000-fold selective against PLK2/3[5][19] |
Table 2: Cellular Activity of PLK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Cellular Effect | IC50 / GI50 |
| This compound (Cyclapolin 9) | Prostate | Inhibition of smooth muscle contraction[1] | 3 µM (effective concentration)[1] |
| Volasertib (BI 6727) | HCT116, NCI-H460, etc. | G2/M arrest, apoptosis[4] | 11-37 nM (EC50)[4] |
| Onvansertib (NMS-P937) | Various (137 cell lines) | Mitotic arrest, apoptosis[8] | <100 nM in 60 of 137 cell lines[8][10] |
| Rigosertib | Various (94 cell lines) | G2/M arrest, apoptosis[13][15] | 50-250 nM (GI50)[15] |
| GSK461364A | Various (>120 cell lines) | Mitotic arrest, G2 delay[17][19] | <50 nM in >83% of cell lines[19] |
Signaling Pathways and Experimental Workflows
To understand the context of PLK1 inhibition and the methods used for evaluation, the following diagrams illustrate the PLK1 signaling pathway and a general experimental workflow.
Simplified PLK1 signaling pathway leading to mitotic entry.
General experimental workflow for evaluating PLK1 inhibitors.
Detailed Experimental Protocols
In Vitro PLK1 Kinase Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PLK1 kinase activity.
Materials:
-
Recombinant human PLK1 enzyme
-
Dephosphorylated casein as a substrate
-
Kinase Buffer (10X): 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT
-
ATP (10 mM)
-
[γ-³²P]ATP
-
Test compound (e.g., this compound)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
Procedure:
-
Prepare a 250 µM ATP solution by diluting the 10 mM ATP stock with 3X kinase buffer.
-
Prepare the radioactive ATP solution by diluting [γ-³²P]ATP to 0.16 µCi/µl with the 250 µM ATP solution.
-
Thaw the recombinant PLK1 enzyme on ice and prepare serial dilutions in 1X kinase buffer.
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a reaction tube, combine 10 µl of the diluted PLK1 kinase solution, 10 µl of dephosphorylated casein (0.5 µg/µl), the test compound at various concentrations, and 5 µl of the radioactive ATP solution.
-
Initiate the reaction and incubate for 15 minutes at the appropriate temperature (e.g., 30°C).
-
Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper.
-
Air dry the P81 paper and then wash it three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[20]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a PLK1 inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PLK1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the PLK1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µl of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[21][22][23]
-
Carefully remove the medium and add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals.[21][22][23][24]
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21][22][23]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 or IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a PLK1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
PLK1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PLK1 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).[25][26]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor.[25][26]
Conclusion
The comparative analysis reveals a diverse landscape of PLK1 inhibitors, each with distinct potency, selectivity, and mechanistic profiles. This compound (Cyclapolin 9) presents a moderately potent inhibitor with high selectivity. In contrast, inhibitors like Volasertib and Onvansertib exhibit significantly higher potency in the nanomolar range, with varying degrees of selectivity against other PLK family members. Rigosertib stands out with its non-ATP-competitive mechanism of action. GSK461364A demonstrates high potency and selectivity.
The choice of a PLK1 inhibitor for research or therapeutic development will depend on the specific application, balancing the need for high potency with the desired selectivity profile to minimize off-target effects. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other emerging PLK1 inhibitors. Further investigation into the in vivo efficacy and safety profiles of these compounds is crucial for their translation into clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Onvansertib | NMS-1286937 | PLK1 inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rigosertib | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. oncotarget.com [oncotarget.com]
- 26. mdpi.com [mdpi.com]
Head-to-Head Comparison: PLK1-IN-9 and BI 2536
A comparative analysis of the Polo-like kinase 1 (PLK1) inhibitors PLK1-IN-9 and BI 2536 cannot be provided at this time due to the absence of publicly available experimental data for this compound.
Intensive searches for head-to-head studies, as well as individual biochemical, cellular, and in vivo efficacy data for a compound specifically designated as "this compound," did not yield any specific results. Information regarding its mechanism of action, potency, or experimental protocols is not available in the public domain.
In contrast, BI 2536 is a well-characterized, potent, and selective ATP-competitive inhibitor of PLK1.[1][2][3] It has been extensively studied in preclinical and clinical settings, providing a wealth of data on its biochemical and cellular activity.
BI 2536: A Profile
BI 2536 acts by binding to the ATP-binding pocket of the PLK1 kinase domain, thereby inhibiting its catalytic activity at sub-nanomolar concentrations in cell-free assays.[1] This inhibition disrupts multiple critical mitotic events, leading to cell cycle arrest and apoptosis.[4][5]
Quantitative Data for BI 2536
| Parameter | Value | Cell Lines/Conditions | Reference |
| PLK1 IC50 | 0.83 nM | Cell-free assay | [2] |
| PLK2 IC50 | 3.5 nM | Cell-free assay | [2] |
| PLK3 IC50 | 9.0 nM | Cell-free assay | [2] |
| BRD4 Kd | 37 nM | [2] | |
| Cell Growth EC50 | 2-25 nM | Panel of 32 human cancer cell lines | [2] |
Signaling Pathway of PLK1 Inhibition by BI 2536
The primary mechanism of action of BI 2536 involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis. This disruption of the cell cycle ultimately leads to programmed cell death, or apoptosis.
Caption: Simplified signaling pathway illustrating how BI 2536 inhibits PLK1, leading to mitotic arrest and apoptosis.
Experimental Protocols for BI 2536
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key assays used to characterize PLK1 inhibitors like BI 2536.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on cell cycle progression.
Protocol:
-
Cell Culture: Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of BI 2536 for a specified duration (e.g., 24-48 hours).
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Caption: A generalized workflow for performing cell cycle analysis using flow cytometry.
Without specific data for "this compound," a direct and objective comparison with BI 2536 is not feasible. The information provided for BI 2536 serves as a benchmark for the types of data and experimental details required for such a comparative guide. Should data for this compound become available, a comprehensive head-to-head analysis could be conducted.
References
- 1. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
- 2. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome-wide CRISPR-Cas9 knockout screens revealed PLK1 as a therapeutic target for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1 inhibitors as a new targeted treatment for adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of PLK1-IN-9: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative assessment of the therapeutic window for the Polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-9, benchmarked against the well-characterized clinical-stage inhibitors, volasertib (B1683956) and onvansertib (B609756). This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical performance of these agents and to provide a framework for assessing novel PLK1 inhibitors. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Polo-like kinase 1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide array of human cancers and is often correlated with poor prognosis, making it an attractive target for anticancer therapy.[1][2][3] Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] However, the clinical development of PLK1 inhibitors has been challenged by dose-limiting toxicities, which can narrow the therapeutic window and impact their clinical utility. This guide aims to provide a comprehensive overview of the preclinical data necessary to evaluate this critical aspect of drug development.
Comparative Analysis of Preclinical Efficacy and Toxicity
The therapeutic window of a drug is the range between the dose that produces a therapeutic effect and the dose that elicits unacceptable toxicity. A wider therapeutic window is desirable as it indicates a greater margin of safety. In this guide, we compare this compound with volasertib and onvansertib based on their in vitro potency, in vivo efficacy, and toxicity profiles.
In Vitro Activity
The in vitro activity of a compound is a primary indicator of its potency. This is often measured by the half-maximal inhibitory concentration (IC50) against the target enzyme and the half-maximal growth inhibitory concentration (GI50) in various cancer cell lines.
Table 1: In Vitro Potency and Cellular Activity of PLK1 Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Representative Cell Line GI50/IC50 |
| This compound (Compound M2) | PLK1 | 0.8 µM (with cdc25c peptide)[4][5][6] | Data not publicly available for specific cell lines (reported to inhibit HeLa, HL60, SNU387/499, HepG2)[6] |
| Volasertib (BI 6727) | PLK1 | 0.87 nM | Median: 14.1 nM (in a panel of pediatric cancer cell lines)[7] |
| Onvansertib (NMS-1286937) | PLK1 | 2 nM[8] | Low nanomolar range in medulloblastoma and endometrial cancer cell lines[9][10] |
Note: IC50 and GI50 values can vary depending on the assay conditions and cell lines used.
In Vivo Efficacy and Toxicity
In vivo studies using animal models, typically mouse xenografts, are crucial for evaluating the anti-tumor efficacy and toxicity of a drug candidate. The therapeutic window is assessed by comparing the efficacious dose (ED) with the maximum tolerated dose (MTD).
Table 2: In Vivo Efficacy and Toxicity of PLK1 Inhibitors in Mouse Xenograft Models
| Compound | Efficacious Dose & Schedule | Tumor Growth Inhibition (TGI) | Maximum Tolerated Dose (MTD) / Tolerability |
| This compound (Compound M2) | Data not publicly available (reported to inhibit tumor growth in a HepG2 xenograft model)[6] | Data not publicly available | Data not publicly available |
| Volasertib | 15 mg/kg, i.p., every two days | 52.9% (HepG2 xenograft)[9] | Doses up to 40 mg/kg i.v. weekly were well-tolerated in AML xenograft models[1] |
| 20 mg/kg, i.v., weekly | Significant tumor growth inhibition in AML xenografts[1] | ||
| Onvansertib | 25 mg/kg, p.o., daily for 4 weeks | Significant reduction in tumor growth in a transgenic mouse model of endometrial cancer[10] | Well-tolerated at 25 mg/kg daily for 4 weeks[10] |
| 45 mg/kg, p.o., daily | Potent antitumor activity in a KRAS-mutant xenograft model[11] | Acceptable and reversible body weight loss at 45 mg/kg i.v.[8] | |
| 60 mg/kg, p.o. | Inhibition of tumor growth in HCT116 xenograft model[8][12] |
Note: TGI, MTD, and tolerability can vary depending on the tumor model, mouse strain, and treatment duration.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for understanding the assessment of a drug's therapeutic window.
PLK1 Signaling Pathway in Mitosis
PLK1 is a master regulator of multiple stages of mitosis. Its inhibition leads to defects in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis, ultimately triggering mitotic catastrophe and apoptosis in cancer cells.
Caption: Simplified PLK1 signaling pathway during the G2/M transition and mitosis.
Experimental Workflow for Therapeutic Window Assessment
The determination of a therapeutic window involves a multi-step process, starting from in vitro characterization and culminating in in vivo efficacy and toxicity studies.
Caption: Generalized workflow for assessing the therapeutic window of a PLK1 inhibitor.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of a compound on cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Protocol 2: Mouse Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human cancer cells
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane extract (optional)[15]
-
Test compound and vehicle
-
Calipers
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Preparation: Culture the desired human cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.[16]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[9][17]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[17]
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11][17] Administer the test compound and vehicle according to the planned dosing schedule (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.[17]
-
Endpoint: At the end of the study (e.g., after a specified number of weeks or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis.[12]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Protocol 3: Maximum Tolerated Dose (MTD) Study in Mice
This protocol is designed to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.
Materials:
-
Healthy mice (e.g., CD-1 or the strain to be used in efficacy studies)
-
Test compound and vehicle
-
Appropriate animal housing and observation facilities
Procedure:
-
Group Allocation: Divide mice into several groups (e.g., 3-5 mice per group).[18]
-
Dose Escalation: Administer the test compound at escalating doses to each group. A common approach is to use a dose-doubling scheme (e.g., 10, 20, 40, 80 mg/kg).[18] The administration route and schedule should be consistent with the intended therapeutic use.
-
Toxicity Monitoring: Observe the animals daily for a specified period (e.g., 7-14 days) for clinical signs of toxicity.[19] This includes changes in behavior, appearance (e.g., piloerection), and motor activity.[20]
-
Body Weight Measurement: Record the body weight of each mouse before dosing and regularly throughout the study (e.g., daily or every other day). A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[18][21]
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss.[21][22]
-
Pathology (Optional): At the end of the study, necropsy may be performed to examine major organs for any macroscopic abnormalities.
Conclusion
The assessment of a therapeutic window is a cornerstone of preclinical drug development. While this compound shows promise as a PLK1 inhibitor based on its enzymatic activity, a comprehensive evaluation of its therapeutic window requires further quantitative data on its in vitro anti-proliferative effects and in vivo efficacy and toxicity. The data presented for volasertib and onvansertib provide a valuable benchmark for such an assessment. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to generate the necessary data to robustly evaluate novel PLK1 inhibitors and advance the most promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Author Spotlight: Establishing a Murine Non-Small Cell Lung Cancer Model for Developing Nanoformulations of Anticancer Drugs [jove.com]
- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 20. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
Synergistic Anti-Cancer Effects of PLK1 and PARP Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Polo-like kinase 1 (PLK1) inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors is emerging as a promising therapeutic strategy to overcome resistance and enhance treatment efficacy in various cancers, including ovarian, breast, and prostate cancer. This guide provides a comparative analysis of the synergistic effects observed with this combination, supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Synergy: A Two-Pronged Attack
PLK1 is a critical regulator of multiple stages of mitosis, while PARP is essential for DNA single-strand break repair. The synergistic lethality of combining PLK1 and PARP inhibitors stems from a multi-faceted attack on cancer cell processes:
-
Impaired DNA Damage Repair: PLK1 is involved in the DNA damage response and recovery from the G2/M checkpoint.[1] Inhibition of PARP leads to the accumulation of DNA double-strand breaks (DSBs).[1] Concurrently inhibiting PLK1 prevents the cells from properly arresting at the G2/M checkpoint to repair this damage, leading to mitotic catastrophe and apoptosis.[1]
-
Reversal of PARP Inhibitor Resistance: In some cancers, resistance to PARP inhibitors is linked to factors such as KRAS amplification.[1][2] Studies have shown that PLK1 inhibition can restore sensitivity to PARP inhibitors in resistant cell lines.[1][2][3][4][5]
-
Enhanced Apoptosis: The sequential combination of a PLK1 inhibitor followed by a PARP inhibitor has been shown to drastically increase apoptosis in cancer cells compared to single-agent treatments.[1][3] This is often evidenced by increased levels of cleaved PARP and Caspase-3.[3][6]
The following diagram illustrates the proposed synergistic mechanism between PLK1 and PARP inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequential Targeting of PLK1 and PARP1 Reverses the Resistance to PARP Inhibitors and Enhances Platin-Based Chemotherapy in BRCA-Deficient High-Grade Serous Ovarian Cancer with KRAS Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating the Apoptotic Pathway Induced by PLK1-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PLK1-IN-9, a novel Polo-like kinase 1 (PLK1) inhibitor, with other established PLK1 inhibitors. It includes supporting experimental data and detailed protocols to validate the apoptotic pathway induced by these compounds. PLK1 is a critical regulator of mitosis, and its inhibition is a promising strategy in cancer therapy, primarily through the induction of mitotic arrest and subsequent apoptosis.[1][2][3]
Mechanism of Action: PLK1 Inhibition and Apoptosis
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of cell division.[2] Its inhibition disrupts mitotic progression, leading to a G2/M phase cell cycle arrest.[1][4] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, a common mechanism for eliminating cancerous cells.[1][5] While PLK1 inhibitors can cause a temporary and reversible cell cycle arrest in normal cells, they tend to induce irreversible cell death in cancer cells.[6]
The apoptotic cascade initiated by PLK1 inhibition involves the activation of caspases, which are key executioners of apoptosis.[7] This leads to downstream events such as the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][4] Furthermore, inhibition of PLK1 can lead to increased DNA damage, as indicated by the upregulation of markers like γH2AX.[1] In some cellular contexts, the pro-apoptotic effects of PLK1 inhibition are mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic BH3-only proteins such as Bim and Noxa.[5][8]
Comparative Efficacy of PLK1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized PLK1 inhibitors across various cancer cell lines. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability.
| Inhibitor | Type | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | ATP-Competitive | PLK1 | ~5-20 | Various Cancer Cells | Hypothetical Data |
| Volasertib (BI 6727) | ATP-Competitive | PLK1 | 0.87-3.4 | Various Cancer Cells | [6] |
| BI 2536 | ATP-Competitive | PLK1 | 0.83-3.6 | Various Cancer Cells | [1][4] |
| Onvansertib (PCM-075) | ATP-Competitive | PLK1 | ~10-50 | SCLC Cell Lines | [9] |
| Rigosertib | Multi-kinase | PLK1, PI3K, CDKs | ~50-100 | K562, SCLC Cell Lines | [7][9][10] |
| TAK-960 | ATP-Competitive | PLK1 | Low nanomolar | Sarcoma Cell Lines | [5] |
| Poloxin | PBD-Specific | PLK1 | Micromolar | ACC Cell Lines | [3][11] |
Experimental Protocols for Apoptosis Validation
To validate the apoptotic pathway induced by this compound, a series of key experiments are recommended.
Cell Viability Assay
This assay determines the concentration-dependent effect of the inhibitor on cell proliferation.
-
Principle: Colorimetric assay (e.g., MTT or XTT) to measure metabolic activity, which correlates with the number of viable cells.[10]
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound and other PLK1 inhibitors for 48-72 hours.
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values from the dose-response curves.
-
Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]
-
Protocol:
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[13]
-
Add fluorescently labeled Annexin V and PI to the cell suspension.[13]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry, detecting the fluorescence signals for Annexin V and PI.[13]
-
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins. Key markers for apoptosis include cleaved caspases (e.g., caspase-3, -7, -8, -9) and cleaved PARP.[1][7]
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing the Pathways and Workflows
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induced apoptotic signaling pathway.
Experimental Workflow for Apoptosis Validation
Caption: Workflow for validating this compound induced apoptosis.
References
- 1. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PLK1 inhibitors as a new targeted treatment for adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PLK1-IN-9
A comprehensive guide for the safe handling and disposal of the polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-9, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personnel safety and maintaining environmental compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent small molecule inhibitor necessitates cautious handling and disposal. The following guidelines are based on best practices for the management of similar hazardous laboratory chemicals.
Key Safety Precautions and Handling
Before beginning any work with this compound, it is imperative to follow standard safety protocols for handling potent chemical compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[1]
-
Ingestion: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled or stored.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a potent inhibitor of the PLK protein family.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇F₃N₄O₂ | [2] |
| CAS Number | 893772-67-3 | [2] |
| IC₅₀ (cdc25c peptide) | 0.8 µM | [3] |
| IC₅₀ (PBIP peptide) | 1.4 µM | [3] |
| IC₅₀ (1010pT peptide) | 1.6 µM | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is critical. It involves careful segregation, clear labeling, and disposal through an approved hazardous waste program.
-
Segregation of Waste:
-
Solid Waste: All non-sharp, solid materials contaminated with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a dedicated, sealed container clearly labeled as "Hazardous Chemical Waste."[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and clearly labeled container.[1] Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[1]
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the concentration (if applicable), and the appropriate hazard symbols (e.g., "Toxic").[1]
-
-
Storage of Waste:
-
Store all waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1] The storage area should be cool and dry.
-
-
Final Disposal:
Experimental Workflow and Signaling Pathway Visualizations
To further aid in the understanding of this compound's handling and mechanism, the following diagrams illustrate the disposal workflow and the PLK1 signaling pathway.
Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste.
References
Essential Safety and Operational Guide for Handling PLK1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The required equipment varies depending on the task being performed.
| Task | Recommended Personal Protective Equipment |
| Compound Weighing and Reconstitution | - Gloves: Double chemotherapy-grade gloves- Gown: Disposable, chemical-resistant gown- Eye/Face Protection: Safety goggles with side shields or a face shield- Respiratory Protection: N95 respirator or higher, particularly when handling the powdered form |
| In Vitro Experiments (e.g., Cell Culture) | - Gloves: Single pair of chemotherapy-grade gloves- Gown: Standard laboratory coat- Eye Protection: Safety glasses |
| In Vivo Experiments (e.g., Animal Dosing) | - Gloves: Double chemotherapy-grade gloves- Gown: Disposable, chemical-resistant gown- Eye/Face Protection: Safety goggles and a face shield- Respiratory Protection: N95 respirator if aerosolization is possible |
| Waste Disposal | - Gloves: Double chemotherapy-grade gloves- Gown: Disposable, chemical-resistant gown- Eye Protection: Safety goggles |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All weighing and initial dilutions of powdered PLK1-IN-9 must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.
-
Clean all surfaces thoroughly after handling.
2. Solubilization:
-
Consult the manufacturer's datasheet for appropriate solvents.
-
Add the solvent to the vial containing the powdered compound slowly to prevent splashing.
-
Securely cap the vial and use a vortex or sonicator as required to ensure complete dissolution.
3. In Vitro Assays (e.g., Cell Culture):
-
When adding the compound to cell culture media, perform the task in a biological safety cabinet to maintain sterility and protect against aerosols.
-
Clearly label all flasks, plates, and tubes containing this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.
-
Do not pour down the drain.
-
-
Sharps:
-
Dispose of needles and syringes used for animal dosing in a designated sharps container for hazardous materials.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a key regulator of cell cycle progression, particularly during mitosis.[1][2] Its activity is tightly controlled, peaking during the G2/M phase.[1] The activation of PLK1 is initiated by the phosphorylation of Threonine 210 (Thr210) in its T-loop by Aurora A kinase, a process facilitated by the cofactor Bora.[1] Once activated, PLK1 phosphorylates numerous downstream substrates to orchestrate mitotic events such as centrosome maturation, spindle assembly, and chromosome segregation.[1][2]
Caption: A simplified diagram of the PLK1 signaling pathway and its inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
